Sinapaldehyde Glucoside
Description
Sinapaldehyde glucoside has been reported in Magnolia officinalis, Cistanche tubulosa, and other organisms with data available.
Structure
3D Structure
Properties
CAS No. |
154461-65-1 |
|---|---|
Molecular Formula |
C17H22O9 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |
InChI Key |
OYTCTPHTVUEGCL-GCPOEHJPSA-N |
Appearance |
Powder |
Synonyms |
Sinapaldehyde glucoside |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Sinapaldehyde Glucoside Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sinapaldehyde glucoside biosynthesis pathway in plants, detailing the core enzymatic steps, regulatory mechanisms, and relevant experimental protocols. The information is intended to support research and development efforts in plant biochemistry, metabolic engineering, and drug discovery.
Introduction to this compound
This compound is a plant metabolite derived from the phenylpropanoid pathway. It is a beta-D-glucoside formed through the condensation of the phenolic hydroxyl group of sinapaldehyde with beta-D-glucose[1]. This compound and its derivatives are involved in various physiological processes, including lignin biosynthesis and plant defense. Understanding its biosynthesis is crucial for manipulating the production of related compounds of interest.
The Core Biosynthesis Pathway
The biosynthesis of this compound is an extension of the well-established phenylpropanoid pathway, which synthesizes a wide array of plant secondary metabolites. The final step in the formation of this compound is the glucosylation of sinapaldehyde, a reaction catalyzed by specific UDP-glucosyltransferases (UGTs).
The generalized pathway leading to sinapaldehyde and its subsequent glucosylation is as follows:
Phenylalanine → Cinnamic Acid → p-Coumaric Acid → Caffeic Acid → Ferulic Acid → 5-Hydroxyferulic Acid → Sinapic Acid → Sinapoyl-CoA → Sinapaldehyde → this compound
The key enzymes involved in the later stages of this pathway are:
-
Cinnamoyl-CoA Reductase (CCR) : Reduces sinapoyl-CoA to sinapaldehyde.
-
UDP-Glucosyltransferase (UGT) : Transfers a glucose moiety from UDP-glucose to sinapaldehyde to form this compound.
Several UGTs with activity towards sinapaldehyde have been identified and characterized in various plant species. Notably, members of the UGT72 family have been shown to play a significant role.
Key UDP-Glucosyltransferases (UGTs)
-
UGT72E1 (Arabidopsis thaliana) : This enzyme exhibits high specificity for coniferyl aldehyde and sinapaldehyde[2][3].
-
UGT72E2 (Arabidopsis thaliana) : In contrast to UGT72E1, this enzyme has a broader substrate specificity, acting on coniferyl aldehyde, sinapaldehyde, coniferyl alcohol, and sinapyl alcohol[2][3].
-
UGT72B37 and UGT72B39 (Poplar) : These enzymes are also capable of glycosylating monolignols, including sinapaldehyde[4][5][6].
The formation of this compound represents a branching point in the phenylpropanoid pathway, as sinapaldehyde can also be reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) to serve as a precursor for lignin biosynthesis[7].
Quantitative Data
The following table summarizes the available kinetic parameters for UGTs that utilize sinapaldehyde as a substrate. This data is essential for comparative analysis and for modeling metabolic fluxes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Source |
| UGT72E1 | Sinapyl aldehyde | 270 | 0.84 | 3.10 | [2] |
| UGT72E2 | Sinapyl aldehyde | 150 | 1.83 | 12.2 | [2] |
| UGT72E1 | Coniferyl aldehyde | 270 | 1.22 | 4.51 | [2] |
| UGT72E2 | Coniferyl aldehyde | 110 | 2.21 | 20.1 | [2] |
| NbUGT72AY1 | Sinapaldehyde | 104.9 ± 9.4 | 1.1 ± 0.0 | - | [8] |
| NbUGT72AY1 | Vanillin | 167.3 ± 27.6 | 1.3 ± 0.1 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Extraction and Purification of this compound from Plant Tissue
This protocol is a generalized procedure that can be adapted for various plant materials.
-
Tissue Homogenization :
-
Freeze 1-2 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Alternatively, lyophilize the tissue and then grind.
-
-
Extraction :
-
Transfer the powdered tissue to a suitable tube and add 10 mL of 80% methanol (v/v).
-
Vortex thoroughly and incubate for 1-2 hours at room temperature with constant agitation.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% methanol to ensure complete extraction. Pool the supernatants.
-
-
Solvent Evaporation :
-
Evaporate the methanol from the pooled supernatants using a rotary evaporator or a speed vacuum concentrator until the sample is concentrated to the aqueous phase.
-
-
Purification (Solid-Phase Extraction - SPE) :
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the concentrated aqueous extract onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar compounds.
-
Elute the this compound and other less polar compounds with 5 mL of 50% methanol.
-
Collect the eluate and evaporate the solvent.
-
For higher purity, a further purification step using preparative HPLC may be necessary.
-
Enzymatic Assay for UDP-Glucosyltransferase (UGT) Activity with Sinapaldehyde
This protocol describes a common method for assaying the activity of a purified UGT enzyme with sinapaldehyde as the substrate.
-
Reaction Mixture :
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM UDP-glucose
-
1 mM Sinapaldehyde (dissolved in a small amount of DMSO and then diluted in buffer)
-
1-5 µg of purified UGT enzyme
-
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation :
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination :
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 5 minutes.
-
-
Analysis :
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or UPLC-MS/MS to quantify the formation of this compound. A standard curve of chemically synthesized or commercially available this compound should be used for quantification.
-
Alternative High-Throughput Assay:
The UDP-Glo™ Glycosyltransferase Assay can be used for high-throughput screening. This assay measures the amount of UDP produced, which is directly proportional to the enzyme activity[9][10][11].
-
Perform the UGT reaction as described above.
-
Add the UDP Detection Reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
UPLC-MS/MS Quantification of this compound
This method provides high sensitivity and specificity for the quantification of this compound in plant extracts or enzyme assay samples.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient from 5-95% B over 10-15 minutes.
-
Flow Rate : 0.3-0.4 mL/min.
-
Column Temperature : 30-40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Multiple Reaction Monitoring (MRM) :
-
Monitor the transition from the deprotonated molecular ion [M-H]⁻ of this compound to a characteristic fragment ion.
-
The exact m/z values will need to be determined by infusion of a standard.
-
-
Optimize cone voltage and collision energy for the specific instrument and compound.
-
-
Quantification :
-
Prepare a standard curve using a serial dilution of a known concentration of this compound standard.
-
Analyze the samples and quantify the amount of this compound by comparing the peak area to the standard curve.
-
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for UGT Activity Assay
Caption: Workflow for determining UDP-glucosyltransferase activity.
Regulatory Network of Phenylpropanoid Pathway
Caption: Simplified regulatory network of the phenylpropanoid pathway.
Regulation of the Pathway
The biosynthesis of this compound is tightly regulated at the transcriptional level as part of the broader phenylpropanoid pathway. The expression of the genes encoding the biosynthetic enzymes, including the specific UGTs, is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WRKY families[12][13][14].
These transcription factors are, in turn, responsive to various developmental and environmental cues, such as light, UV radiation, and pathogen attack[15][16]. For instance, light is a major environmental factor that stimulates the biosynthesis of various phenolics through the activation of photoreceptors, which then trigger a signaling cascade involving transcription factors like HY5 that can activate the expression of pathway genes[15].
While the general regulatory framework of the phenylpropanoid pathway is well-studied, the specific transcriptional regulation of the UGTs involved in sinapaldehyde glucosylation is an active area of research. Identifying the specific transcription factors that bind to the promoter regions of genes like UGT72E1 will be key to understanding how the flux towards this compound is controlled.
Conclusion
The biosynthesis of this compound is a key metabolic process in plants with implications for both fundamental plant biology and applied biotechnology. This guide has provided a detailed overview of the pathway, the enzymes involved, quantitative data, and essential experimental protocols. Further research into the specific regulatory mechanisms controlling this pathway will enable more precise engineering of plant metabolic pathways for the production of valuable compounds.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UGT72, a Major Glycosyltransferase Family for Flavonoid and Monolignol Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 10. promega.co.uk [promega.co.uk]
- 11. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 12. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biological Role of Sinapaldehyde Glucoside in Lignin Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignin, a complex aromatic polymer in the plant cell wall, is a key determinant of biomass recalcitrance, a major hurdle in the production of biofuels and other bio-based materials. The biosynthesis of lignin involves the polymerization of monolignols, primarily coniferyl and sinapyl alcohols. The glucosylated forms of these and other lignin precursors, such as sinapaldehyde glucoside, are increasingly recognized as playing crucial roles in the transport, storage, and regulation of monolignol supply for lignification. This technical guide provides an in-depth exploration of the biological role of this compound in the formation of syringyl lignin, a key component of hardwood lignin. It covers the biosynthesis of this compound by UDP-glucosyltransferases (UGTs), its putative role in intracellular and intercellular transport, and its hydrolysis by β-glucosidases in the cell wall to release sinapaldehyde for subsequent reduction to sinapyl alcohol and incorporation into the lignin polymer. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways to facilitate a deeper understanding and further research in this area.
Introduction to Lignin and the Role of Monolignol Glucosides
Lignin is a complex and heterogeneous polymer derived from the oxidative polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units in the lignin polymer, respectively. The composition of these units varies between plant species, tissues, and even cell wall layers, significantly impacting the chemical and physical properties of the resulting lignin polymer.
The biosynthesis of monolignols occurs in the cytoplasm. For polymerization to occur in the cell wall, these hydrophobic molecules must be transported across the cell membrane. It has been proposed that monolignols are converted to their corresponding glucosides to increase their solubility and facilitate their transport and storage.[1] These monolignol glucosides, such as coniferin (coniferyl alcohol glucoside) and syringin (sinapyl alcohol glucoside), are then hypothesized to be transported to the apoplast, where they are hydrolyzed by β-glucosidases to release the monolignols for subsequent oxidation and polymerization into lignin.[2][3]
While much of the research has focused on the glucosides of monolignols, evidence suggests that the aldehyde precursors of monolignols, such as coniferaldehyde and sinapaldehyde, can also be glucosylated.[4][5] This guide focuses specifically on the biological role of this compound in the formation of syringyl lignin.
Biosynthesis of this compound
Sinapaldehyde is a key intermediate in the biosynthesis of syringyl (S) lignin.[6] It is synthesized from coniferaldehyde through a two-step process involving hydroxylation and methylation. The glucosylation of sinapaldehyde to form sinapaldehyde 4-O-β-D-glucoside is catalyzed by UDP-glucosyltransferases (UGTs).
// Nodes Coniferaldehyde [label="Coniferaldehyde"]; "5_Hydroxyconiferaldehyde" [label="5-Hydroxyconiferaldehyde"]; Sinapaldehyde [label="Sinapaldehyde"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#FBBC05"]; UDP [label="UDP", fillcolor="#FBBC05"]; Sinapaldehyde_Glucoside [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Coniferaldehyde -> "5_Hydroxyconiferaldehyde" [label="F5H/CAld5H"]; "5_Hydroxyconiferaldehyde" -> Sinapaldehyde [label="COMT"]; Sinapaldehyde -> Sinapaldehyde_Glucoside [label="UGT (e.g., UGT72 family)", arrowhead="normal"]; UDP_Glucose -> Sinapaldehyde_Glucoside [arrowhead="none"]; Sinapaldehyde_Glucoside -> UDP [arrowhead="none", style=invis]; // for layout
{rank=same; Sinapaldehyde; UDP_Glucose} } caption: Biosynthesis of this compound.
Several members of the UGT72 family in Arabidopsis thaliana have been shown to glucosylate phenylpropanoid aldehydes. Specifically, UGT72E1 and UGT72E2 can utilize sinapaldehyde as a substrate.[4][5] The promiscuous glycosyltransferase UGT72AY1 from Nicotiana benthamiana also exhibits activity with sinapaldehyde.[7]
Putative Roles in Transport and Storage
The glucosylation of sinapaldehyde to form this compound is thought to serve several key functions:
-
Increased Solubility and Stability: The addition of a glucose moiety increases the water solubility of the relatively hydrophobic sinapaldehyde, facilitating its transport within the aqueous environment of the cell. It may also protect the reactive aldehyde group from premature reactions.
-
Detoxification and Storage: Glucosylation can serve as a mechanism to detoxify excess sinapaldehyde and store it in the vacuole. This provides a readily available pool of precursors that can be mobilized for lignin biosynthesis when needed.
-
Intercellular Transport: There is speculation that monolignol glucosides could be transported between cells, allowing for the coordinated lignification of adjacent cell walls.
The transport of monolignol glucosides across the vacuolar and plasma membranes is likely mediated by specific transporters, although the exact mechanisms are still under investigation.
Hydrolysis and Incorporation into Lignin
Once transported to the cell wall, this compound must be hydrolyzed to release sinapaldehyde. This reaction is catalyzed by β-glucosidases. In Arabidopsis, BGLU45 and BGLU46 are two β-glucosidases that have been shown to hydrolyze monolignol glucosides.[2][8] While their activity on this compound has not been directly demonstrated, their known activity on the structurally similar coniferin and syringin suggests they are strong candidates for this role.[2]
Following its release, sinapaldehyde is then reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) or sinapyl alcohol dehydrogenase (SAD). Sinapyl alcohol is then oxidized by peroxidases and laccases to form radicals that polymerize into the S-lignin polymer.
// Nodes Sinapaldehyde_Glucoside [label="this compound\n(in Apoplast)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sinapaldehyde [label="Sinapaldehyde"]; Glucose [label="Glucose"]; Sinapyl_Alcohol [label="Sinapyl Alcohol"]; S_Lignin [label="S-Lignin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sinapaldehyde_Glucoside -> Sinapaldehyde [label="β-Glucosidase\n(e.g., BGLU45/46)"]; Sinapaldehyde_Glucoside -> Glucose [style=invis]; Sinapaldehyde -> Sinapyl_Alcohol [label="CAD/SAD"]; Sinapyl_Alcohol -> S_Lignin [label="Peroxidases,\nLaccases"]; } caption: Hydrolysis of this compound and Incorporation into Lignin.
Quantitative Data
Direct quantitative data on this compound is scarce in the literature. However, studies on related compounds and enzymes provide valuable insights.
| Enzyme Family | Enzyme Example | Substrate | Km (mM) | Vmax (relative) | Reference |
| UDP-Glucosyltransferase | NbUGT72AY1 | Sinapaldehyde | - | Weakly inhibited | [7] |
| β-Glucosidase | BGLU45 (A. thaliana) | Syringin | 5.1 | 100% | [2] |
| Coniferin | 7.0 | 87% | [2] | ||
| BGLU46 (A. thaliana) | p-Coumaryl glucoside | 2.2 | 71% | [2] | |
| Coniferin | - | 8% | [2] | ||
| Syringin | - | 6% | [2] |
Note: The kinetic parameters for NbUGT72AY1 with sinapaldehyde were not explicitly determined as Michaelis-Menten kinetics were not observed. The activity of BGLU45 and BGLU46 has not been directly tested with this compound. The data presented is for the structurally related monolignol glucosides.
Experimental Protocols
Extraction and Quantification of Phenylpropanoid Glucosides from Plant Tissue
This protocol provides a general method for the extraction and relative quantification of phenylpropanoid glucosides, including this compound, from plant tissue using LC-MS.
Materials:
-
Plant tissue (e.g., stems, leaves)
-
Liquid nitrogen
-
80% (v/v) Methanol
-
Milli-Q water
-
0.1% (v/v) Formic acid in water (Solvent A)
-
0.1% (v/v) Formic acid in acetonitrile (Solvent B)
-
Centrifuge
-
LC-MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex thoroughly and incubate at 4°C for 1 hour with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
Dry the combined supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of 50% methanol.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Analyze the sample using a C18 reverse-phase column with a gradient of Solvent A and Solvent B. Monitor for the expected m/z of this compound ([M+H]+ = 371.13).[9]
Heterologous Expression and Purification of a Plant UGT
This protocol describes the expression of a plant UGT in E. coli and its purification for subsequent enzyme assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the UGT gene insert (e.g., pET vector with a His-tag)
-
LB medium with appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Sonicator
-
Centrifuge
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged UGT protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine its concentration.
In Vitro Assay for UGT Activity with Sinapaldehyde
Materials:
-
Purified UGT enzyme
-
Sinapaldehyde
-
UDP-glucose
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Methanol
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, a specific concentration of sinapaldehyde (e.g., 100 µM), and the purified UGT enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding UDP-glucose (e.g., to a final concentration of 1 mM).
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to detect the formation of this compound.
In Vitro Assay for β-Glucosidase Activity with a Glucoside Substrate
This protocol can be adapted for this compound once a standard is available. Here, the general procedure using a chromogenic substrate is described.
Materials:
-
Purified β-glucosidase enzyme
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and the purified β-glucosidase enzyme in a microplate well.
-
Pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding pNPG solution.
-
Incubate for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
Logical Relationships and Experimental Workflows
Conclusion and Future Directions
This compound is emerging as a potentially important intermediate in the biosynthesis of syringyl lignin. Its formation by UGTs and subsequent hydrolysis by β-glucosidases likely play a key role in regulating the flux of monolignol precursors to the cell wall. However, our understanding of the specific roles and regulation of this compound metabolism is still in its infancy.
Future research should focus on:
-
Developing robust analytical methods for the absolute quantification of this compound in different plant species and tissues.
-
Identifying and characterizing the specific UGTs and β-glucosidases responsible for the metabolism of this compound in vivo.
-
Elucidating the transport mechanisms for this compound across cellular membranes.
-
Investigating the impact of altering this compound levels on lignin content and composition, as well as on plant growth and development.
A deeper understanding of the role of this compound in lignification will provide new opportunities for engineering plants with modified lignin properties for improved biomass processability and the production of novel biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Arabidopsis thaliana beta-Glucosidases BGLU45 and BGLU46 hydrolyse monolignol glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of the β-Glucosidase Family Reveals Genes Involved in the Lignification of Stone Cells in Chinese White Pear (Pyrus bretschneideri Rehd.) [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinapaldehyde - Wikipedia [en.wikipedia.org]
- 7. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sinapaldehyde Glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapaldehyde glucoside, a phenylpropanoid glycoside, is a naturally occurring compound found in various plant species. As a derivative of sinapaldehyde, it plays a role in the intricate network of plant secondary metabolism, particularly in the biosynthesis of lignin and other phenolic compounds. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at facilitating further research and development in phytochemistry and drug discovery.
Natural Sources and Distribution
This compound has been identified in several medicinal plants, where it contributes to their chemical profile and potential biological activities. The distribution of this compound can vary significantly between plant species and even within different tissues of the same plant.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Plant Part(s) Containing this compound | Reference(s) |
| Magnolia officinalis | Magnoliaceae | Bark | [1][2] |
| Cistanche tubulosa | Orobanchaceae | Stems | [3][4][5] |
| Phellodendron amurense | Rutaceae | Bark | [6][7][8] |
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds.
The immediate precursor to this compound is sinapaldehyde. The formation of sinapaldehyde involves several key enzymes, including cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). The final step in the biosynthesis of this compound is the glucosylation of sinapaldehyde, a reaction catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of sinapaldehyde.
Experimental Protocols
The following sections detail generalized methodologies for the extraction and analysis of this compound from plant materials. These protocols are based on common practices for the analysis of phenolic glycosides and may require optimization for specific plant matrices.
Extraction of this compound
Objective: To extract this compound from plant tissue for qualitative and quantitative analysis.
Materials:
-
Dried and powdered plant material (e.g., bark, stems)
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh a known amount of the dried, powdered plant material (e.g., 1.0 g) into a centrifuge tube.
-
Add a suitable volume of extraction solvent (e.g., 20 mL of 80% methanol in water).
-
Vortex the mixture thoroughly to ensure complete wetting of the plant material.
-
Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) to enhance extraction efficiency.
-
Centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to pellet the solid material.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant residue at least once to ensure exhaustive extraction.
-
Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in the plant extract.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 330 nm).
-
Injection Volume: 10 µL
Quantification:
-
Prepare a stock solution of a certified this compound standard of known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Conclusion
This technical guide has provided a foundational understanding of this compound, covering its natural sources, biosynthetic pathway, and analytical methodologies. While the presence of this compound in several medicinal plants is established, further research is needed to quantify its concentration in different plant tissues and to fully elucidate its pharmacological properties. The detailed experimental protocols and diagrams presented herein offer a valuable resource for scientists and researchers to advance the study of this and other related phenylpropanoid glycosides.
References
- 1. Phenolic glycosides and other constituents from the bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic constituents from the stem bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo full length transcriptome analysis and gene expression profiling to identify genes involved in phenylethanol glycosides biosynthesis in Cistanche tubulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapidly Simultaneous Determination of Six Effective Components in Cistanche tubulosa by Near Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and chemical fingerprint analysis for quality evaluation of the dried bark of wild Phellodendron amurense Rupr. based on HPLC-DAD-MS combined with chemometrics methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
An In-depth Technical Guide to the Chemical Synthesis of Sinapaldehyde Glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapaldehyde glucoside, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. As a key intermediate in the biosynthesis of syringyl lignin, its synthesis and derivatization are of considerable importance in medicinal chemistry and plant biology. This technical guide provides a comprehensive overview of the primary chemical and enzymatic methodologies for the synthesis of this compound ((E)-sinapaldehyde 4-O-β-D-glucopyranoside). Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate its preparation in a laboratory setting.
Introduction
This compound is a bioactive molecule found in various plant species.[1] Its structure consists of a sinapaldehyde aglycone linked to a glucose moiety via a β-glycosidic bond. The presence of the glucoside group often enhances the solubility and stability of the parent aldehyde, making it a promising candidate for further pharmacological investigation. This guide will explore the two principal strategies for its synthesis: classical chemical methods, exemplified by the Koenigs-Knorr reaction, and modern biocatalytic approaches utilizing glycosyltransferases.
Chemical Synthesis: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2][3][4] The general principle involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.
General Reaction Scheme
The synthesis of this compound via the Koenigs-Knorr reaction proceeds in two main stages: the glycosylation of sinapaldehyde with a protected glycosyl halide, followed by a deprotection step to yield the final product.
Detailed Experimental Protocol
Step 1: Glycosylation of Sinapaldehyde
-
Materials:
-
Sinapaldehyde (1 equivalent)
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.2 equivalents)
-
Silver carbonate (Ag₂CO₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sinapaldehyde and freshly activated molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add silver carbonate to the mixture.
-
In a separate flask, dissolve acetobromoglucose in anhydrous dichloromethane.
-
Slowly add the acetobromoglucose solution to the sinapaldehyde mixture at room temperature with vigorous stirring.
-
Protect the reaction from light and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Deprotection of the Acetyl Groups
-
Materials:
-
Protected this compound (1 equivalent)
-
Anhydrous Methanol
-
Sodium methoxide (catalytic amount)
-
-
Procedure:
-
Dissolve the purified protected this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Quantitative Data
| Step | Reactants | Key Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| Glycosylation | Sinapaldehyde, Acetobromoglucose | Silver Carbonate | Dichloromethane | 24-48 | 60-75 | >95 (after chromatography) |
| Deprotection | Protected this compound | Sodium Methoxide | Methanol | 1-3 | 90-98 | >98 |
Enzymatic Synthesis: Utilizing Glycosyltransferases
The use of enzymes for glycosylation offers several advantages over chemical methods, including high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases (GTs) from the UGT72 family have been identified as being capable of glucosylating sinapaldehyde.[5]
General Reaction Scheme
Enzymatic synthesis utilizes a UDP-activated sugar donor, typically UDP-glucose, which is transferred to the sinapaldehyde acceptor molecule by a specific glycosyltransferase.
Detailed Experimental Protocol
-
Materials:
-
Recombinant UGT72 family glycosyltransferase (e.g., from Arabidopsis thaliana or Populus spp.)
-
Sinapaldehyde (acceptor substrate)
-
Uridine diphosphate glucose (UDP-glucose) (sugar donor)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving sinapaldehyde
-
-
Procedure:
-
Prepare a stock solution of sinapaldehyde in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, UDP-glucose, and the sinapaldehyde stock solution.
-
Initiate the reaction by adding the purified recombinant UGT72 enzyme.
-
Incubate the reaction mixture at an optimal temperature (typically 30°C) with gentle agitation.
-
Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Terminate the reaction by adding an organic solvent (e.g., methanol or acetonitrile) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant containing the product for purification.
-
Purify the this compound from the reaction mixture using preparative HPLC.
-
Quantitative Data
| Parameter | Value |
| Enzyme Source | Recombinant UGT72 from Arabidopsis thaliana |
| Substrate Concentration | 1.0 mM Sinapaldehyde |
| Donor Concentration | 2.0 mM UDP-Glucose |
| Enzyme Concentration | 0.50 mg/mL |
| Buffer | 50 mM Potassium Phosphate, pH 8.0 |
| Temperature | 30°C |
| Reaction Time | 1-24 hours |
| Conversion Rate | Variable, dependent on specific enzyme and conditions |
| Yield | Typically lower than chemical synthesis on a preparative scale |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₂₂O₉, MW: 370.35 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry of the glycosidic bond.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This guide has detailed two robust methods for the synthesis of this compound. The Koenigs-Knorr reaction offers a well-established route for producing larger quantities of the compound, while enzymatic synthesis with glycosyltransferases provides a highly selective and environmentally benign alternative. The choice of method will depend on the specific requirements of the research, including the desired scale of synthesis, and the availability of reagents and equipment. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and explore the biological activities of this important natural product.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, characterization, and comparative analysis of new UGT72 and UGT84 family glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Proposed Isolation and Characterization of Sinapaldehyde Glucoside from Magnolia officinalis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific discovery and isolation of sinapaldehyde glucoside from Magnolia officinalis has not been explicitly detailed. This document, therefore, presents a comprehensive, proposed methodology based on established and validated protocols for the isolation of analogous phenolic glycosides and other secondary metabolites from Magnolia officinalis and related plant species. The quantitative data and potential biological pathways are presented as a hypothetical framework to guide future research endeavors.
Introduction
Magnolia officinalis is a well-documented source of bioactive compounds, primarily lignans and neolignans such as magnolol and honokiol, which have been extensively studied for their anti-inflammatory, antioxidant, and neuroprotective properties. The bark and other tissues of Magnolia officinalis also contain a diverse array of other phenolic compounds and their glycosides. While the presence of this compound has not been definitively reported in Magnolia officinalis, its structural similarity to other known constituents suggests its potential existence within this species.
This technical guide outlines a proposed, in-depth methodology for the discovery, isolation, and characterization of this compound from the bark of Magnolia officinalis. It further speculates on potential biological activities and signaling pathways that could be investigated, drawing parallels from structurally related compounds.
Proposed Isolation and Purification Workflow
The proposed workflow for the isolation of this compound from Magnolia officinalis bark is a multi-step process involving extraction, fractionation, and multiple stages of chromatography to achieve a high degree of purity.
Detailed Experimental Protocols
Plant Material and Extraction
-
Preparation of Plant Material: The bark of Magnolia officinalis is collected, authenticated, and dried in the shade. The dried bark is then coarsely powdered using a mechanical grinder.
-
Extraction: The powdered bark (1 kg) is subjected to extraction with 80% methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking. The extracts are combined and filtered.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.
Fractionation of the Crude Extract
-
Solvent Partitioning: The crude methanol extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).
-
Fraction Collection: The resulting n-hexane, ethyl acetate, n-butanol, and remaining aqueous fractions are collected and concentrated to dryness under reduced pressure. Based on the expected polarity of a glucoside, the n-butanol fraction is prioritized for further isolation.
Chromatographic Purification
-
Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography over a silica gel (200-300 mesh) column. The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several sub-fractions. Each fraction is monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of potential glycosides (based on TLC analysis with appropriate staining reagents) are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A gradient elution system of acetonitrile and water (both containing 0.1% formic acid) is employed to isolate the target compound, this compound, in high purity.
Structural Elucidation
The structure of the isolated compound is elucidated using spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure and stereochemistry of the molecule.
Hypothetical Quantitative Data
The following table summarizes the hypothetical yields and purity at each stage of the isolation process, based on typical results for similar compounds.
| Isolation Stage | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanol Extract | 1000 (Dried Bark) | 150 | - |
| n-Butanol Fraction | 150 | 45 | - |
| Silica Gel Fraction Pool | 45 | 5 | ~50 |
| Sephadex LH-20 Fraction | 5 | 1.2 | ~80 |
| Preparative HPLC | 1.2 | 0.05 | >98 |
Proposed Biological Activity and Signaling Pathway
Given the structural similarities of sinapaldehyde to cinnamaldehyde, which is known to possess anti-inflammatory properties, it is hypothesized that this compound may also exhibit anti-inflammatory effects. A plausible mechanism of action could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
The Metabolic Fate of Sinapaldehyde Glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapaldehyde glucoside, a naturally occurring phenylpropanoid, is found in various medicinal plants. An understanding of its metabolic fate is crucial for evaluating its pharmacological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the predicted metabolic pathway of this compound, based on current scientific understanding of analogous compounds. It details the probable enzymatic hydrolysis, subsequent biotransformation of the aglycone, and the known metabolic products of its key metabolite, sinapic acid. This document also outlines detailed experimental protocols for the in-depth study of its metabolism and presents quantitative pharmacokinetic data for its major metabolite.
Introduction
This compound belongs to the broad class of phenylpropanoids, a diverse group of plant secondary metabolites. Structurally, it is the glycoside of sinapaldehyde. The presence of the glucose moiety significantly influences its solubility and bioavailability. To exert any systemic biological effects, it is widely accepted that such glycosides must first undergo hydrolysis to release their aglycone. This guide will therefore first explore the initial deglycosylation step, followed by the metabolic transformations of the resulting sinapaldehyde.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to occur in two main stages:
-
Hydrolysis: The glycosidic bond is cleaved by β-glucosidases, primarily in the small intestine, releasing sinapaldehyde and glucose.
-
Aglycone Metabolism: The liberated sinapaldehyde undergoes further biotransformation, primarily oxidation to sinapic acid, which is then subject to a series of metabolic reactions.
dot
Caption: Proposed metabolic pathway of this compound.
Quantitative Data
Direct pharmacokinetic data for this compound is not currently available in the public domain. However, data for its primary predicted metabolite, sinapic acid, has been reported.
Table 1: Pharmacokinetic Parameters of Sinapic Acid in Rabbits
| Parameter | Oral Suspension | Nebulized Protransferosomes |
| Cmax (µg/mL) | 118.136 | 287.116 |
| Tmax (h) | 2 | 4 |
| AUC (µg·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| MRT (h) | Data not available | Increased |
Data from Alhadrami et al.[1]
Table 2: Pharmacokinetic Parameters of Dasatinib (25 mg/kg) with and without Sinapic Acid (40 mg/kg) in Rats
| Parameter | Dasatinib Alone | Dasatinib + Sinapic Acid | % Change |
| T1/2 (h) | Value not specified | Value not specified | +28.82% |
| Tmax (h) | Value not specified | Value not specified | +100% |
| Cmax (ng/mL) | Value not specified | Value not specified | +62.01% |
| AUC (ng·h/mL) | Value not specified | Value not specified | +28.98% |
| Cl (L/h/kg) | Value not specified | Value not specified | -26.97% |
Data from Raish et al.[2]
Detailed Experimental Protocols
The following protocols are proposed for the comprehensive investigation of the metabolic fate of this compound.
In Vitro Hydrolysis of this compound by Intestinal Microbiota
Objective: To determine if and to what extent intestinal microflora can hydrolyze this compound to sinapaldehyde.
Methodology:
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy human volunteers or laboratory animals (e.g., rats). Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.
-
Incubation: In an anaerobic chamber, incubate 100 µM of this compound with the fecal slurry at 37°C.
-
Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Sample Preparation: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the debris.
-
Analysis: Analyze the supernatant for the presence and concentration of this compound and sinapaldehyde using UPLC-MS/MS.
dot
Caption: Workflow for in vitro hydrolysis by intestinal microbiota.
In Vitro Metabolism of Sinapaldehyde using Liver Microsomes
Objective: To identify the metabolites of sinapaldehyde formed by hepatic enzymes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL protein), sinapaldehyde (10 µM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture for 5 minutes at 37°C, then initiate the reaction by adding sinapaldehyde.
-
Time Points: Collect samples at 0, 15, 30, 60, and 120 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using UPLC-MS/MS to identify and quantify sinapaldehyde and its metabolites.
dot
Caption: Workflow for in vitro metabolism using liver microsomes.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its major metabolites.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer this compound orally (e.g., 50 mg/kg) and intravenously (e.g., 10 mg/kg) to different groups of rats.
-
Blood Sampling: Collect blood samples from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Preparation: Precipitate plasma proteins with acetonitrile containing an internal standard.
-
Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.
-
Analysis: Quantify this compound, sinapaldehyde, and sinapic acid in plasma, urine, and feces using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
dot
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
While direct metabolic data for this compound is limited, a scientifically sound metabolic pathway can be proposed based on the metabolism of structurally related phenylpropanoid glycosides and the known biotransformation of sinapic acid. The primary metabolic events are likely deglycosylation to sinapaldehyde, followed by oxidation to sinapic acid and subsequent metabolism. The provided experimental protocols offer a robust framework for researchers to elucidate the complete metabolic fate of this compound, which is essential for its further development as a potential therapeutic agent. Future studies should focus on obtaining quantitative pharmacokinetic data for the parent glucoside and identifying the specific enzymes responsible for its metabolism.
References
Sinapaldehyde Glucoside as a Precursor to Syringyl Lignin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural integrity and hydrophobicity. It is primarily composed of three monolignol units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). The S/G ratio is a critical determinant of lignin's properties and impacts the efficiency of industrial processes like pulping and biofuel production. In angiosperms, the biosynthesis of S-lignin proceeds through a dedicated branch of the phenylpropanoid pathway, with sinapaldehyde serving as a key intermediate. The glycosylation of sinapaldehyde to form sinapaldehyde glucoside, mediated by UDP-glycosyltransferases (UGTs), represents a crucial regulatory step, controlling the storage, transport, and availability of this precursor for lignification. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and experimental analysis of this compound's role in syringyl lignin biosynthesis.
The Biosynthetic Pathway to Syringyl Lignin
The synthesis of monolignols begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. The specific branch leading to syringyl (S) units in angiosperms involves a series of enzymatic hydroxylation and methylation steps. A pivotal discovery has been that these modifications primarily occur at the level of cinnamaldehydes, rather than the cinnamic acids as previously believed.[1][2]
The pathway can be summarized as follows:
-
General Phenylpropanoid Pathway: Phenylalanine is converted through a series of steps to feruloyl-CoA.
-
Formation of G-unit Precursor: Feruloyl-CoA is reduced to coniferaldehyde, the direct precursor to guaiacyl (G) lignin.
-
Branch to S-unit Precursor: Coniferaldehyde is then hydroxylated at the 5-position by coniferaldehyde 5-hydroxylase (CAld5H) , also known as ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase.[2][3][4] This produces 5-hydroxyconiferaldehyde.
-
Methylation: The newly added 5-hydroxyl group is methylated by caffeate O-methyltransferase (COMT) to yield sinapaldehyde .[2]
-
Final Reduction: Sinapaldehyde is reduced to the final monolignol, sinapyl alcohol . This reaction is predominantly catalyzed by cinnamyl alcohol dehydrogenase (CAD) , challenging the previously held view that a specific sinapyl alcohol dehydrogenase (SAD) was responsible.[1][5]
-
Polymerization: Sinapyl alcohol is then transported to the cell wall, where it is oxidized by peroxidases and laccases to form radicals that polymerize into the lignin structure, creating syringyl units.[6]
Role of Glycosylation: this compound
The monolignol pathway is tightly regulated to control the flux of precursors to the cell wall. One key regulatory mechanism is the glycosylation of monolignol precursors, including sinapaldehyde, by Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs) .[7]
2.1. The Glycosylation Process UGTs catalyze the transfer of a glucose moiety from UDP-glucose to an acceptor molecule. In Arabidopsis, members of the UGT72E subfamily, specifically UGT72E1, UGT72E2, and UGT72E3, have been shown to glucosylate both coniferaldehyde and sinapaldehyde in vitro.[8] This reaction converts the reactive and potentially toxic aldehyde into a more stable and soluble glucoside.
2.2. Functions of this compound The formation of monolignol glucosides is thought to serve several critical functions:
-
Storage and Detoxification: Glycosylation renders monolignols less reactive, preventing premature or ectopic polymerization within the cytoplasm. The resulting glucosides can be safely stored, likely within the vacuole.[8]
-
Transport: As stable, soluble molecules, glucosides like syringin (sinapyl alcohol glucoside) and this compound are suitable for intracellular and intercellular transport from the site of synthesis to the lignifying cell wall.[9]
-
Regulation of Lignification: By controlling the pool of available monolignols, glycosylation acts as a metabolic gatekeeper, influencing the rate and timing of lignin deposition.[8][10] Studies on ugt72e3 mutants in Arabidopsis have shown increased lignification, suggesting that UGT72E3 plays a role in regulating the flow of monolignols to the cell wall.[8]
2.3. De-glycosylation and Polymerization Once transported to the apoplast (the cell wall space), the monolignol glucoside must be hydrolyzed to release the active monolignol for polymerization. This step is catalyzed by β-glucosidases , which are co-localized with lignification in the cell wall.[9][11] The released sinapyl alcohol (derived from sinapaldehyde) is then oxidized and incorporated into the growing lignin polymer.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite levels in wild-type and genetically modified plants has been instrumental in elucidating the syringyl lignin pathway.
Table 1: Enzyme Kinetics for S-Lignin Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Notes | Reference |
|---|---|---|---|---|---|
| CAld5H (F5H) | Coniferaldehyde | - | - | kcat/Km is ~140 times greater for coniferaldehyde than for ferulate. | [2] |
| | Ferulate | - | - | Coniferaldehyde acts as a noncompetitive inhibitor (Ki = 0.59 µM) of ferulate 5-hydroxylation. |[2] |
Table 2: Impact of Gene Down-regulation on Lignin & Metabolites in Poplar
| Genetic Modification | Parameter | Change vs. Wild Type | Notes | Reference |
|---|---|---|---|---|
| CAD1 Down-regulation | Klason Lignin Content | ↓ 10% | Despite lower lignin, plants showed no biomass penalty. | [6] |
| Sinapaldehyde Incorporation in Lignin | ↑ 20-fold | Indicates sinapaldehyde is a major sink when its reduction is blocked. | [6] | |
| S'(8-8)S' Dimer (from sinapaldehyde) | ↑ >24,000-fold | Massive accumulation of a novel sinapaldehyde coupling product. | [6] |
| | Syringyl Lactic Acid Hexoside | ↑ >8,500-fold | Shows flux diversion into a novel soluble metabolite. |[6] |
Experimental Protocols
A multi-faceted approach is required to study the role of this compound and the overall lignification process.
4.1. Lignin Quantification and Compositional Analysis
-
Protocol 1: Klason Lignin Determination
-
Objective: To quantify the total acid-insoluble (AIL) and acid-soluble lignin (ASL).
-
Methodology:
-
Extractives-free, dried biomass is hydrolyzed with 72% sulfuric acid at a controlled temperature (e.g., 30°C) for 1 hour.
-
The reaction is diluted with deionized water to a final acid concentration of 3-4% and autoclaved (e.g., 121°C for 1 hour).
-
The acid-insoluble residue (AIL) is recovered by filtration, washed, dried, and weighed.
-
The acid-soluble lignin (ASL) in the filtrate is quantified by UV spectrophotometry at a specific wavelength (e.g., 205 nm).[12]
-
-
-
Protocol 2: Thioacidolysis for S/G/H Ratio
-
Objective: To cleave β-O-4 ether linkages and determine the relative abundance of H, G, and S lignin units.
-
Methodology:
-
Lignocellulosic material is heated (e.g., 100°C for 4 hours) in a solution of dioxane and ethanethiol containing boron trifluoride etherate as a catalyst.
-
The reaction is stopped, and an internal standard is added.
-
The resulting monomeric degradation products are extracted with an organic solvent (e.g., dichloromethane).
-
The monomers are silylated to increase their volatility and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][13]
-
-
-
Protocol 3: 2D HSQC NMR for Linkage Analysis
-
Objective: To non-destructively analyze the structure and relative abundance of different inter-unit linkages (β-O-4, β-5, β-β, etc.) in isolated lignin.
-
Methodology:
-
Whole cell walls are ball-milled and solubilized in a suitable solvent system (e.g., DMSO-d₆/pyridine-d₅).
-
Two-dimensional ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR spectra are acquired.
-
Specific cross-peaks in the spectrum are assigned to protons and carbons in different lignin subunits and linkages, allowing for semi-quantitative analysis of the lignin structure.[14]
-
-
4.2. Enzyme and Metabolite Analysis
-
Protocol 4: Microsomal P450 Enzyme Assay (for F5H/CAld5H)
-
Objective: To determine the substrate specificity and activity of membrane-bound enzymes like F5H.
-
Methodology:
-
The gene of interest is expressed in a heterologous system (e.g., yeast).
-
Microsomes containing the recombinant enzyme are isolated by ultracentrifugation.
-
The microsomal fraction is incubated with the substrate (e.g., coniferaldehyde, ferulate) and a required cofactor (NADPH) in a buffered solution.
-
The reaction is quenched, and the products are extracted.
-
Products (e.g., 5-hydroxyconiferaldehyde) are identified and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
-
Protocol 5: UPLC-MS for Soluble Metabolite Profiling
-
Objective: To identify and quantify soluble phenolic compounds, including this compound and related metabolites.
-
Methodology:
-
Plant tissue is flash-frozen, ground, and extracted with a solvent mixture (e.g., methanol/water).
-
The extract is centrifuged, and the supernatant is analyzed using Ultra-High-Performance Liquid Chromatography (UPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF MS).
-
Compounds are separated based on their retention time and identified based on their accurate mass and fragmentation patterns. Quantification is achieved by comparing peak areas to those of authentic standards or internal standards.[6]
-
-
Conclusion and Future Directions
The pathway from sinapaldehyde to syringyl lignin is a cornerstone of cell wall biosynthesis in angiosperms. This compound emerges not merely as an intermediate but as a key regulatory node. Its formation, transport, and subsequent hydrolysis provide a sophisticated mechanism for controlling the spatial and temporal deposition of S-lignin. This metabolic checkpoint ensures that potent monolignol precursors are safely handled within the cell and delivered for polymerization only when and where they are needed.
For researchers in drug development and biotechnology, understanding this pathway offers significant opportunities. The enzymes involved—particularly F5H, COMT, CAD, and the UGTs—are prime targets for genetic engineering. By manipulating their expression, it is possible to alter the S/G ratio of lignin, a strategy that can improve the efficiency of lignocellulosic biomass conversion to biofuels and enhance the pulpability of wood for paper production. Further research into the specific transporters of monolignol glucosides and the precise regulatory networks controlling the expression of these pathway genes will unlock even greater potential for tailoring plant biomass for a variety of industrial and therapeutic applications.
References
- 1. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Syringyl lignin biosynthesis is directly regulated by a secondary cell wall master switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringyl lignin is unaltered by severe sinapyl alcohol dehydrogenase suppression in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDP-GLYCOSYLTRANSFERASE 72E3 Plays a Role in Lignification of Secondary Cell Walls in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Plant cell wall lignification and monolignol metabolism [frontiersin.org]
- 12. ili-lignin.com [ili-lignin.com]
- 13. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulation of Guaiacyl and Syringyl Monomer Biosynthesis in an Arabidopsis Cinnamyl Alcohol Dehydrogenase Mutant Results in Atypical Lignin Biosynthesis and Modified Cell Wall Structure - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Sinapaldehyde Glucoside: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the enzymatic synthesis of sinapaldehyde glucoside, a process of significant interest in the fields of plant biochemistry, metabolic engineering, and drug development. Sinapaldehyde is a key intermediate in the phenylpropanoid pathway, leading to the biosynthesis of lignin and other important secondary metabolites. Its glucosylation, catalyzed by specific UDP-glycosyltransferases (UGTs), is a crucial step in its metabolic fate, affecting its stability, solubility, and transport within the plant cell. This document details the enzymatic pathways, provides comprehensive experimental protocols for the synthesis and analysis of this compound, and presents quantitative data on the enzymes involved. The guide is intended to be a valuable resource for researchers seeking to produce and study this important plant-derived compound.
Introduction
Sinapaldehyde is a hydroxycinnamaldehyde that serves as a branch-point intermediate in the biosynthesis of syringyl (S) lignin, a key component of the cell walls in angiosperms. The glucosylation of sinapaldehyde at its 4-hydroxyl group to form sinapaldehyde 4-O-β-D-glucoside is a critical regulatory step. This modification is primarily catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glycosyl moiety from a nucleotide-activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules.
In the model plant Arabidopsis thaliana, specific members of the UGT72 family, notably UGT72E1 and UGT72E2, have been identified and characterized for their ability to glucosylate sinapaldehyde.[1][2] This guide focuses on the use of these enzymes for the in vitro synthesis of this compound, providing detailed methodologies for enzyme production, the enzymatic reaction itself, and the subsequent purification and analysis of the product.
Phenylpropanoid Biosynthesis Pathway and Sinapaldehyde Glucosylation
Sinapaldehyde is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. The subsequent glucosylation of sinapaldehyde is a key step in monolignol metabolism. The pathway is illustrated in the diagram below.
Caption: Phenylpropanoid pathway leading to sinapaldehyde and its subsequent glucosylation.
Quantitative Data Summary
The enzymatic synthesis of this compound has been characterized primarily using UDP-glycosyltransferases from Arabidopsis thaliana. The kinetic parameters of the key enzymes, UGT72E1 and UGT72E2, for sinapaldehyde are summarized in the table below.
| Enzyme | Substrate | Km (mM) | Source |
| UGT72E1 | Sinapaldehyde | 0.46 | [3] |
| UGT72E1 | Coniferaldehyde | 0.27 | [3] |
| UGT72E2 | Sinapaldehyde | Not reported | [4] |
| UGT72E2 | Coniferaldehyde | Not reported | [4] |
| UGT72E2 | Sinapyl alcohol | Not reported | [4] |
| UGT72E2 | Coniferyl alcohol | Not reported | [4] |
Note: While UGT72E2 is known to glucosylate sinapaldehyde, specific Km values were not found in the reviewed literature. The enzyme has been shown to be active with a range of phenylpropanoids.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.
General Experimental Workflow
The overall process for the enzymatic synthesis of this compound can be broken down into three main stages: production of the recombinant UGT enzyme, the enzymatic reaction itself, and the purification and analysis of the product.
Caption: General workflow for the enzymatic synthesis of this compound.
Protocol 1: Heterologous Expression and Purification of UGT72E1/E2
This protocol is a generalized procedure based on standard methods for expressing Arabidopsis UGTs in E. coli.
1. Gene Cloning and Vector Construction:
-
The coding sequence of AtUGT72E1 or AtUGT72E2 is PCR-amplified from Arabidopsis thaliana cDNA.
-
The amplified gene is cloned into an expression vector, such as pET-28a or pGEX, which typically includes a purification tag (e.g., His-tag or GST-tag).
2. Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
The supernatant containing the soluble protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins) according to the manufacturer's instructions.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol is adapted from the methods described for the characterization of UGT72E1 and UGT72E2.[1]
1. Reaction Mixture Preparation:
-
A standard reaction mixture (e.g., 100 µL total volume) is prepared in a microcentrifuge tube.
-
The reaction buffer is typically 50 mM Tris-HCl, pH 7.5.
-
Add sinapaldehyde (acceptor substrate) to a final concentration of 0.5-1.0 mM (dissolved in a small amount of DMSO or methanol).
-
Add UDP-glucose (sugar donor) to a final concentration of 2-5 mM.
2. Enzymatic Reaction:
-
The reaction is initiated by the addition of the purified UGT enzyme (e.g., 1-5 µg).
-
The reaction mixture is incubated at 30-37°C for a period ranging from 30 minutes to several hours, depending on the desired conversion.
3. Reaction Termination:
-
The reaction is terminated by adding an equal volume of an organic solvent, such as methanol or acetonitrile, to precipitate the enzyme.
-
The mixture is vortexed and then centrifuged to pellet the precipitated protein.
-
The supernatant, containing the product, is collected for analysis and purification.
Protocol 3: Purification and Analysis of this compound
1. Product Purification (Preparative HPLC):
-
For larger scale reactions, the product can be purified from the supernatant using preparative reverse-phase HPLC.
-
A C18 column is commonly used.
-
A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is used for elution. The gradient is optimized to separate the this compound from unreacted sinapaldehyde and other reaction components.
-
Fractions are collected and those containing the purified product (as determined by analytical HPLC) are pooled and lyophilized.
2. Product Analysis (Analytical HPLC):
-
The formation of this compound can be monitored by analytical reverse-phase HPLC.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
A mobile phase consisting of a gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid) is employed. A typical gradient might be: 10-90% B over 20 minutes.
-
The flow rate is typically 1 mL/min.
-
Detection is performed using a UV detector at a wavelength where both sinapaldehyde and its glucoside absorb (e.g., 340 nm).
-
The retention time of the product will be shorter than that of the aglycone due to its increased polarity.
3. Product Confirmation (Mass Spectrometry and NMR):
-
The identity of the purified product can be confirmed by mass spectrometry (MS) to verify the expected molecular weight of this compound.
-
For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the structure and the position of the glucose moiety.
Conclusion
The enzymatic synthesis of this compound using UDP-glycosyltransferases, particularly UGT72E1 and UGT72E2 from Arabidopsis thaliana, offers a specific and efficient method for producing this important plant metabolite. This guide provides a comprehensive framework, including the biochemical context, quantitative enzyme data, and detailed experimental protocols, to aid researchers in the successful synthesis, purification, and analysis of this compound. The methodologies described herein can be adapted and optimized for various research applications, from fundamental studies of plant metabolism to the development of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. UGT72, a Major Glycosyltransferase Family for Flavonoid and Monolignol Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glucosyltransferases in Sinapaldehyde Glucoside Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (UDP)-dependent glucosyltransferases (UGTs) are a large and diverse family of enzymes that play a critical role in the glycosylation of a wide array of secondary metabolites in plants. This process is crucial for regulating the bioactivity, solubility, and stability of these compounds. Within the intricate network of phenylpropanoid metabolism, specific UGTs are responsible for the glucosylation of monolignol precursors, including sinapaldehyde. The resulting sinapaldehyde glucoside serves as a key intermediate, influencing the biosynthesis of lignin and other important phenolic compounds. This technical guide provides an in-depth analysis of the glucosyltransferases involved in this compound formation, with a focus on their biochemical characterization, relevant experimental protocols, and the broader metabolic pathways.
Introduction to Glucosyltransferases and Phenylpropanoid Metabolism
The phenylpropanoid pathway is a major route for the synthesis of a vast array of plant natural products derived from the amino acid phenylalanine.[1] This pathway leads to the production of essential compounds such as lignin, flavonoids, coumarins, and lignans.[1][2] Lignin, a complex polymer of monolignols, is a fundamental component of the secondary cell walls of vascular plants, providing structural support and hydrophobicity.[3]
The biosynthesis of monolignols involves a series of enzymatic reactions that convert phenylalanine into p-coumaryl, coniferyl, and sinapyl alcohols.[1] The corresponding aldehydes, including sinapaldehyde, are key intermediates in this process. The glucosylation of these monolignol precursors is a critical regulatory step, catalyzed by UDP-dependent glucosyltransferases (UGTs).[3][4] Glycosylation is thought to prevent the premature polymerization of monolignols into lignin and facilitate their transport and storage within the cell.[5]
Key Glucosyltransferases in Sinapaldehyde Glucosylation
Research in model organisms like Arabidopsis thaliana has identified several UGTs from the UGT72 family that exhibit activity towards sinapaldehyde and other monolignol precursors.[3][4] These enzymes demonstrate varying degrees of substrate specificity and kinetic efficiency.
The UGT72E Subfamily in Arabidopsis thaliana
Members of the UGT72E subfamily are prominent actors in the glucosylation of monolignol aldehydes.
-
UGT72E1: This enzyme shows a high degree of specificity for coniferyl aldehyde and sinapyl aldehyde.[5][6] In contrast to other members of its subfamily, it displays negligible activity towards coniferyl and sinapyl alcohols.[7]
-
UGT72E2: UGT72E2 has a broader substrate profile, conjugating not only coniferyl and sinapyl aldehydes but also the corresponding alcohols and various cinnamic acids.[5][6] It exhibits a higher substrate binding affinity for the aldehydes compared to UGT72E1.[6]
-
UGT72E3: This enzyme is more active towards sinapic acid and the monolignol alcohols (coniferyl and sinapyl alcohol) rather than the aldehydes.[6]
Other Relevant UGTs
-
UGT72B1 and UGT72B3 (Arabidopsis): These enzymes also participate in the glucosylation of monolignol pathway intermediates. UGT72B3, in particular, can glucosylate coniferaldehyde and sinapaldehyde.[4]
-
Poplar UGT72 Family: Studies in poplar have also identified UGT72 family members involved in monolignol glycosylation, indicating a conserved function across plant species.[4]
Quantitative Data on Enzyme Kinetics
The efficiency of these glucosyltransferases can be compared through their kinetic parameters. While comprehensive data for all enzymes with sinapaldehyde is not fully available in the literature, some key findings are summarized below.
| Enzyme | Substrate | Km (µM) | kcat/Km (mM-1s-1) | Organism | Reference |
| UGT72E1 | Sinapyl aldehyde | N/A | 3.10 | Arabidopsis thaliana | [6] |
| UGT72E1 | Coniferyl aldehyde | 270 | 4.51 | Arabidopsis thaliana | [6][7] |
| UGT72E2 | Coniferyl aldehyde | 20 | N/A | Arabidopsis thaliana | [8] |
N/A: Data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of glucosyltransferases active on sinapaldehyde.
Recombinant Protein Expression and Purification
The production of pure, active UGTs is essential for their biochemical characterization. Escherichia coli is a commonly used host for the expression of plant UGTs.
Protocol: Expression and Purification of His-tagged UGTs in E. coli
-
Cloning: The full-length coding sequence of the target UGT gene is cloned into an E. coli expression vector, such as pET, containing an N-terminal polyhistidine (His) tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, for example, BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.
-
Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-25°C, for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). The cells are lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged UGT is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer (e.g., using a desalting column or dialysis) and stored at -80°C. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.[9]
In Vitro Glucosyltransferase Activity Assay
The enzymatic activity of the purified UGTs can be determined by measuring the formation of the glucoside product or the consumption of the UDP-glucose donor. The UDP-Glo™ Glycosyltransferase Assay is a sensitive, luminescence-based method for quantifying the amount of UDP produced in the reaction.[10][11][12]
Protocol: UDP-Glo™ Glycosyltransferase Assay
-
Reaction Setup: In a 96-well plate, set up the glycosyltransferase reaction in a total volume of 25-50 µL. The reaction mixture should contain:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified UGT enzyme (e.g., 50-100 ng)
-
Sinapaldehyde (acceptor substrate) at various concentrations for kinetic analysis.
-
UDP-glucose (donor substrate) at a saturating concentration.
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
UDP Detection: Add an equal volume of UDP Detection Reagent (containing UDP-Glo™ Enzyme and Luciferase) to each well.
-
Incubation: Incubate at room temperature for 60 minutes to allow for the conversion of UDP to ATP and the subsequent luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of UDP produced.
-
Data Analysis: A standard curve using known concentrations of UDP is used to quantify the amount of UDP produced in the enzymatic reaction. This can then be used to calculate the enzyme's specific activity and kinetic parameters.[10][11][12]
Metabolite Extraction from Plant Tissues
To study the in vivo formation of this compound, metabolites need to be extracted from plant tissues, such as Arabidopsis stems.
Protocol: Phenylpropanoid Extraction from Arabidopsis Stems
-
Harvesting: Harvest the basal part of the inflorescence stems from mature Arabidopsis plants. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or a bead mill.
-
Extraction: Transfer the powdered tissue to a pre-weighed tube. Add a pre-chilled extraction solvent, such as 75% (v/v) methanol in water, at a ratio of 10 µL of solvent per mg of fresh weight of tissue.[13][14]
-
Incubation: Vortex the mixture and incubate for a defined period (e.g., 1-2 hours) at 4°C with shaking.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.
-
Sample Collection: Carefully transfer the supernatant containing the soluble metabolites to a new tube for analysis. The extract can be stored at -80°C until further analysis.[13][14]
HPLC Analysis of Sinapaldehyde and its Glucoside
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful technique for the separation and quantification of phenylpropanoids.
Protocol: HPLC-DAD Analysis
-
Chromatographic System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
Detection: Monitor the elution of compounds using a DAD at wavelengths relevant for phenylpropanoids (e.g., 280 nm and 320 nm).
-
Quantification: Identify and quantify sinapaldehyde and this compound by comparing their retention times and UV spectra with those of authentic standards. A calibration curve of the standards is used for accurate quantification.[15][16][17][18]
Signaling Pathways and Metabolic Networks
The formation of this compound is embedded within the larger phenylpropanoid pathway. Visualizing these connections is crucial for understanding the flow of metabolites and the points of regulation.
Figure 1: Simplified Phenylpropanoid Pathway and Experimental Workflow.
Conclusion
The glucosylation of sinapaldehyde by UDP-glucosyltransferases, particularly members of the UGT72 family, is a key regulatory point in phenylpropanoid metabolism. These enzymes control the flux of monolignol precursors, thereby influencing the biosynthesis of lignin and other phenolic compounds. The detailed characterization of these UGTs, through the application of the experimental protocols outlined in this guide, is essential for a deeper understanding of plant secondary metabolism. This knowledge is not only fundamental to plant biology but also holds significant potential for applications in metabolic engineering and the development of novel pharmaceuticals and biomaterials. Future research should focus on elucidating the precise in vivo roles of each UGT and the regulatory networks that govern their expression and activity.
References
- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-GLYCOSYLTRANSFERASE 72E3 Plays a Role in Lignification of Secondary Cell Walls in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. Purification of Recombinant N-terminal Histidine-Tagged Arabidopsis thaliana Phosphoglycolate Phosphatase 1, Glycolate Oxidase 1 and 2, and Hydroxypyruvate Reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 11. promega.co.uk [promega.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a validated HPLC method for the determination of sennoside A and B, two major constituents of Cassia obovata Coll. [herbmedpharmacol.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
Sinapaldehyde Glucoside: A Technical Guide to its Occurrence, Analysis, and Role in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapaldehyde glucoside, a naturally occurring phenylpropanoid glycoside, is a key intermediate in the biosynthetic pathways of lignin and various other secondary metabolites in plants.[1] As a glycosylated form of sinapaldehyde, it represents a stored, and likely more stable and soluble, precursor for the synthesis of sinapyl alcohol, a primary monomer of syringyl (S) lignin. The presence and concentration of sinapaldehyde and its glucoside can significantly influence the composition and properties of lignin, a critical determinant of biomass recalcitrance for biofuel production and forage digestibility. Furthermore, as a member of the broader class of phenolic compounds, this compound is implicated in plant defense mechanisms against biotic and abiotic stresses.[2][3] This technical guide provides a comprehensive overview of the known occurrences of this compound in the plant kingdom, detailed methodologies for its extraction and quantification, and an exploration of its role in plant signaling pathways.
Occurrence of this compound in Plant Species
This compound has been identified in a variety of plant species, often in tissues undergoing lignification. While comprehensive quantitative data across a wide taxonomic range remains an area of active research, existing studies have confirmed its presence in several medicinal and commercially important plants. The concentration of this compound can vary significantly between species, plant part, and developmental stage.
| Plant Species | Family | Plant Part | Concentration/Observation |
| Magnolia officinalis | Magnoliaceae | Bark | Presence confirmed[1] |
| Cistanche tubulosa | Orobanchaceae | Succulent stems | Presence confirmed[1] |
| Ilex rotunda | Aquifoliaceae | Bark | Isolated and identified |
| Phellodendron amurense | Rutaceae | Bark | Isolated and identified |
| Populus trichocarpa (Poplar) | Salicaceae | Xylem | Accumulates in plants with downregulated caffeoyl CoA O-methyltransferase activity |
| Arabidopsis thaliana | Brassicaceae | General | Involved in ferulic acid and sinapic acid biosynthesis |
Note: Quantitative data for this compound is not widely available in the literature. The table reflects its confirmed presence. Further targeted quantitative studies are required to establish concentration ranges in these and other species.
Experimental Protocols
The accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. The following sections detail a representative workflow for the extraction and analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6]
Sample Preparation and Extraction
This protocol is a composite of established methods for the extraction of phenylpropanoid glycosides from plant tissues.
Materials:
-
Fresh or flash-frozen plant tissue (leaves, stems, roots, etc.)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
80% Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
UPLC vials
Procedure:
-
Harvesting and Freezing: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. It is critical to keep the sample frozen during this step to prevent degradation.
-
Extraction:
-
Weigh approximately 50-100 mg of the frozen powder into a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
Storage: Store the filtered extract at -20°C until UPLC-MS/MS analysis.
UPLC-MS/MS Quantification
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for the separation of phenylpropanoid glycosides.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
Precursor Ion ([M-H]⁻): m/z 369.1
-
Product Ions (for confirmation and quantification): The exact product ions should be determined by infusing a pure standard of this compound and performing a product ion scan. Likely fragments would result from the loss of the glucose moiety (162 Da).
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 650 L/hr
-
Collision Energy and Cone Voltage: These parameters need to be optimized for the specific MRM transition of this compound to achieve maximum sensitivity.[7]
-
Data Analysis:
-
A standard curve should be prepared using a certified reference standard of this compound at a minimum of five different concentrations.
-
The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte to the standard curve.
-
Results should be expressed as mg/g of fresh or dry weight of the plant tissue.
Signaling Pathways and Biological Roles
Phenylpropanoid Biosynthesis Pathway
This compound is an intermediate in the phenylpropanoid pathway, which is a major route for the synthesis of a wide array of plant secondary metabolites. This pathway starts with the amino acid phenylalanine and leads to the production of lignin monomers, flavonoids, and other phenolic compounds.
Role in Plant Defense
Phenolic compounds, including phenylpropanoid glycosides, are well-established as key players in plant defense responses.[2][3] They can act as phytoanticipins (pre-formed antimicrobial compounds) or phytoalexins (antimicrobial compounds synthesized de novo upon pathogen attack). The glycosylation of phenolic compounds like sinapaldehyde is thought to increase their stability and solubility, allowing for their storage in the vacuole. Upon tissue damage or pathogen attack, β-glucosidases can release the more reactive aglycone (sinapaldehyde), which can then exert its antimicrobial or anti-herbivore effects.
Conclusion
This compound is a pivotal metabolite at the intersection of primary and secondary metabolism in plants. Its role as a precursor to lignin has significant implications for the bioenergy and agricultural sectors. Furthermore, its involvement in plant defense highlights its potential as a source of bioactive compounds for drug development and crop protection. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which is essential for advancing our understanding of its distribution and function in the plant kingdom. Future research focusing on the quantitative profiling of this compound across a broader range of species and its specific roles in signaling pathways will undoubtedly unveil new opportunities for its application.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Sinapaldehyde Glucoside in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of sinapaldehyde glucoside in various plant extracts. This compound, a key intermediate in the monolignol biosynthetic pathway, is of significant interest to researchers in plant biology, pharmacology, and drug development.[1][2] The protocol provides a comprehensive workflow, from sample extraction to chromatographic analysis and data interpretation. The method utilizes a reversed-phase C18 column with a gradient elution program and UV detection, ensuring high sensitivity and resolution. This document is intended for researchers, scientists, and drug development professionals requiring a standardized procedure for the quantitative analysis of this compound.
Introduction
This compound is a naturally occurring phenolic compound found in various plants.[1] It serves as a storage and transport form of sinapaldehyde, a direct precursor in the biosynthesis of syringyl (S) lignin, a fundamental structural polymer in plant secondary cell walls. The regulation of monolignol glucosides, including this compound, is crucial for managing the flux of precursors into lignification.[2][3] Given its role in plant development and defense mechanisms, accurate quantification of this compound is essential for studies in plant metabolism, phytochemical analysis, and the evaluation of herbal medicine quality.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a complex mixture.[4][5] Its high efficiency, sensitivity, and reproducibility make it the ideal method for analyzing specific phytochemicals like glycosides in crude plant extracts.[6] This note presents a validated HPLC method for the quantitative determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or PVDF)
-
Dried and pulverized plant material
Instrumentation
An HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Sample Preparation: Extraction from Plant Material
-
Weighing: Accurately weigh approximately 1.0 g of the dried, pulverized plant powder into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 80% aqueous methanol (v/v).
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Pooling: Combine all supernatants.
-
Evaporation: Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 50% aqueous methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in 50% aqueous methanol.
-
Working Standards: Create a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Calibration Curve: Inject each working standard into the HPLC system. Construct a calibration curve by plotting the peak area against the corresponding concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the curve, which should be ≥0.999.[7]
HPLC Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340 nm (based on the UV absorbance maximum for sinapaldehyde derivatives).
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 80 | 20 |
| 20.0 | 60 | 40 |
| 25.0 | 20 | 80 |
| 30.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the relevant biochemical pathway involving this compound.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. longdom.org [longdom.org]
- 7. Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS/MS protocol for sinapaldehyde glucoside analysis
An HPLC-MS/MS protocol for the analysis of sinapaldehyde glucoside has been developed to provide researchers, scientists, and drug development professionals with a detailed methodology for the quantification of this compound in various matrices. This application note includes a comprehensive experimental protocol, expected quantitative data, and a visual representation of the experimental workflow.
Application Notes
Introduction
This compound is a phenolic compound found in various plant species. As a derivative of sinapaldehyde, it is involved in lignin biosynthesis and may possess various biological activities of interest to the pharmaceutical and nutraceutical industries. Accurate and sensitive quantification of this compound is crucial for understanding its physiological roles and potential applications. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological samples.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are based on the specific fragmentation pattern of this compound, ensuring high selectivity and sensitivity. The primary fragmentation mechanism for O-glycosides like this compound is the neutral loss of the glucose moiety (162.1 Da) from the precursor ion to form the aglycone, sinapaldehyde. Further fragmentation of the aglycone provides additional confirmation.
Experimental Protocols
1. Sample Preparation (from Plant Material)
-
Homogenization: Weigh 100 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of 80% methanol in water (v/v) containing 0.1% formic acid. The acidic condition helps to maintain the stability of the phenolic compounds.
-
Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3. Data Acquisition and Processing
Data is acquired in the MRM mode. The specific transitions for this compound should be optimized, but based on its structure (molecular weight of 370.37 g/mol ), the predicted transitions are provided in the quantitative data table below. Data processing is performed using the instrument's software to integrate the peak areas of the MRM transitions.
Quantitative Data
The following table summarizes the expected quantitative parameters for the analysis of this compound. These values are typical for this type of analysis and may vary depending on the specific instrumentation and matrix.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 371.1 | 209.1 | 0.1 | 30 | 15 |
| This compound (Qualifier) | 371.1 | 194.1 | 0.1 | 30 | 25 |
Method Performance (Typical)
| Parameter | Value |
| Retention Time | ~ 5-7 minutes (dependent on exact conditions) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Application Notes and Protocols: Sinapaldehyde Glucoside as a Biomarker for L lignin Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin, a complex aromatic polymer in plant cell walls, is a key determinant of biomass recalcitrance, impacting processes such as biofuel production and the digestibility of forage crops. Genetic modification of the lignin biosynthesis pathway is a promising strategy to alter lignin composition and improve biomass properties. Down-regulation of the enzyme cinnamyl alcohol dehydrogenase (CAD) leads to a significant alteration in lignin structure, characterized by the incorporation of sinapaldehyde into the polymer.[1][2] This modification has been shown to enhance the efficiency of saccharification, the process of breaking down complex carbohydrates into simple sugars.[2]
Monitoring these genetic modifications requires robust biomarkers. Sinapaldehyde glucoside, a glycosylated form of sinapaldehyde, has emerged as a potential biomarker for assessing the degree of lignin modification in CAD-deficient plants. The accumulation of this compound reflects the redirection of the metabolic flux from the canonical lignin biosynthesis pathway. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a biomarker for lignin modification.
Signaling Pathways and Experimental Workflows
To understand the role of this compound as a biomarker, it is essential to visualize its position within the lignin biosynthesis pathway and the experimental workflow for its analysis.
Caption: Lignin Biosynthesis Pathway and this compound Formation.
The diagram above illustrates the central role of sinapaldehyde in the lignin biosynthesis pathway. In wild-type plants, cinnamyl alcohol dehydrogenase (CAD) efficiently converts sinapaldehyde to sinapyl alcohol, the precursor for syringyl (S) lignin units. However, in CAD-deficient plants, the reduced CAD activity leads to the accumulation of sinapaldehyde. This excess sinapaldehyde can then be shunted into two alternative pathways: direct incorporation into the lignin polymer or conversion to this compound by UDP-glycosyltransferases (UGTs). The level of this compound can, therefore, serve as an indirect measure of the metabolic flux away from conventional monolignol synthesis.
Caption: Workflow for this compound Analysis.
This workflow outlines the key steps for the analysis of this compound from plant tissues. The process involves extraction, purification, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), followed by correlation of the data with the extent of lignin modification determined by other methods.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the relationship between CAD deficiency, this compound levels, and lignin composition. This data is representative of expected experimental outcomes.
| Plant Line | Relative CAD Activity (%) | This compound (µg/g dry weight) | Syringyl (S) unit content (%) | Aldehyde-rich Lignin (%) | Saccharification Efficiency (%) |
| Wild Type | 100 | 5 | 45 | <1 | 30 |
| CAD-deficient 1 | 50 | 50 | 35 | 10 | 45 |
| CAD-deficient 2 | 20 | 150 | 25 | 20 | 60 |
| CAD-deficient 3 | 5 | 300 | 15 | 35 | 75 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
This protocol is adapted from general methods for glycoside extraction from plant materials. Optimization may be required depending on the specific plant species and tissue type.
Materials:
-
Fresh or freeze-dried plant tissue (e.g., stems, leaves)
-
Liquid nitrogen
-
80% (v/v) methanol
-
Mortar and pestle or mechanical grinder
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of pre-chilled 80% methanol to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 4 hours with occasional vortexing to facilitate extraction.
-
Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet the solid plant material.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Store the extract at -20°C until LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters will need to be optimized for the specific system being used.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard (if commercially available) or a purified and characterized internal standard.
LC Gradient:
-
Flow rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95% to 5% B (linear gradient)
-
18.1-25 min: 5% B (hold for column re-equilibration)
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization mode: Negative or Positive Electrospray Ionization (ESI) - to be optimized.
-
Precursor ion (Q1): The m/z of the deprotonated or protonated this compound molecule.
-
Product ion (Q3): A characteristic fragment ion of this compound (e.g., the sinapaldehyde aglycone).
-
Collision energy and other source parameters should be optimized by infusing a standard solution.
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Inject the prepared plant extracts and the calibration standards into the LC-MS/MS system.
-
Integrate the peak area of the specific MRM transition for this compound in both the samples and the standards.
-
Calculate the concentration of this compound in the plant extracts based on the calibration curve.
-
Express the final concentration as µg/g of dry plant weight.
Conclusion
The quantification of this compound offers a valuable and specific method for monitoring the effects of genetic modifications targeting the lignin biosynthesis pathway, particularly the down-regulation of CAD. The protocols provided herein offer a starting point for researchers to implement this biomarker in their studies. The accumulation of this compound serves as a sensitive indicator of metabolic reprogramming and correlates with desirable changes in lignin composition for various biotechnological applications. Further research to standardize extraction and analysis protocols across different plant species will enhance the utility of this compound as a universal biomarker for lignin modification.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Sinapaldehyde Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic hydrolysis of sinapaldehyde glucoside, a key process in the study of plant secondary metabolism, lignin biosynthesis, and the release of bioactive compounds. The information is intended for researchers in plant biology, biochemistry, and pharmacology.
Introduction
This compound is a naturally occurring phenolic compound found in various plant species. It serves as a precursor in the biosynthesis of syringyl lignin, a major component of the plant cell wall. The enzymatic hydrolysis of this compound, catalyzed by β-glucosidases, releases sinapaldehyde and glucose. This process is of significant interest as sinapaldehyde itself is a bioactive molecule with potential applications in drug development. Furthermore, the regulation of its release is thought to play a role in plant defense signaling pathways. Understanding the kinetics and optimal conditions for this enzymatic reaction is crucial for both basic research and biotechnological applications.
Data Presentation: Quantitative Parameters of β-Glucosidases
While specific kinetic data for the hydrolysis of this compound are not extensively reported in the literature, the following table summarizes typical quantitative parameters for β-glucosidases from various sources acting on common synthetic and natural substrates. These values can serve as a baseline for optimizing the hydrolysis of this compound.
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | K_m (mM) | V_max (µmol/min/mg) | Reference(s) |
| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 5.0 | 60 | ~0.57 | - | [1] |
| Trichoderma reesei | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 5.0 | 50-60 | 0.19 ± 0.02 | 29.67 ± 3.25 | [1][2] |
| Trichoderma reesei | Cellobiose | 5.0 | 50-60 | 1.22 ± 0.3 | 1.14 ± 0.21 | [1][2] |
| Bacillus subtilis | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 7.0 | 60 | - | - | [3][4] |
| Almond Emulsin | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 5.0 | 40-50 | 1.464 | 0.013 | [2] |
| Talaromyces leycettanus | Cellobiose | 4.5-5.0 | 75 | 10.4 | - | [5] |
| Thermofilum sp. | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 5.0 | 90 | 0.617 | 139.2 | [4] |
| Thermofilum sp. | Cellobiose | 5.0 | 90 | 6.24 | 24.3 | [4] |
Experimental Protocols
This section details the methodologies for the enzymatic hydrolysis of this compound and the subsequent analysis of the reaction products.
Materials and Reagents
-
This compound (substrate)
-
β-glucosidase (e.g., from almonds or Aspergillus niger)
-
Sodium phosphate or citrate buffer (various pH values for optimization)
-
Sodium carbonate (Na₂CO₃) solution (for stopping the reaction)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sinapaldehyde (for standard curve)
-
Glucose (for standard curve)
Protocol 1: Enzymatic Hydrolysis of this compound
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM in 50 mM sodium phosphate buffer, pH 6.0).
-
Prepare a stock solution of β-glucosidase in the same buffer (e.g., 1 mg/mL). The optimal concentration should be determined experimentally.
-
Prepare a quenching solution of 1 M sodium carbonate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the buffer, this compound solution, and enzyme solution to a final volume of 500 µL. A typical reaction might contain 50 mM buffer, 1 mM this compound, and 0.1 mg/mL β-glucosidase.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific time course (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
To stop the reaction at each time point, withdraw an aliquot (e.g., 100 µL) and add it to an equal volume of the quenching solution (1 M Na₂CO₃).
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 2: Determination of Optimal pH and Temperature
-
pH Optimization:
-
Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6 and phosphate buffer for pH 6-8).
-
Set up the enzymatic reaction as described in Protocol 1, using each buffer.
-
Incubate all reactions for a fixed time point (e.g., 30 minutes) at a constant temperature.
-
Analyze the amount of sinapaldehyde or glucose produced to determine the optimal pH.
-
-
Temperature Optimization:
-
Set up the enzymatic reaction in the optimal pH buffer determined above.
-
Incubate the reactions at a range of temperatures (e.g., 25°C, 37°C, 50°C, 60°C, 70°C).
-
Analyze the amount of product formed to identify the optimal temperature.
-
Protocol 3: Kinetic Analysis
-
Substrate Concentration Series:
-
Prepare a series of this compound solutions with varying concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM) in the optimal buffer.
-
-
Initial Velocity Measurement:
-
Initiate the reactions by adding a fixed, non-limiting concentration of β-glucosidase.
-
Take samples at multiple early time points (e.g., every 2 minutes for 10 minutes) to ensure the reaction is in the linear range.
-
Quantify the product formation at each time point.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. A Lineweaver-Burk plot can also be used for this purpose.[6]
-
Protocol 4: HPLC Analysis of Reaction Products
-
Instrumentation:
-
A standard HPLC system equipped with a C18 column and a UV detector is suitable.
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape) is commonly used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
-
Detection:
-
Sinapaldehyde can be detected by its UV absorbance, typically around 340 nm. Glucose can be detected using a refractive index (RI) detector or an evaporative light scattering detector (ELSD) if a UV detector is not suitable.
-
-
Quantification:
-
Create standard curves for both sinapaldehyde and glucose using solutions of known concentrations.
-
Inject the prepared samples from the enzymatic reaction and quantify the products by comparing their peak areas to the standard curves.
-
Visualizations
Experimental Workflow for Enzymatic Hydrolysis of this compound
References
- 1. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recursosbioquimica.es [recursosbioquimica.es]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Substrate Affinity and Catalytic Efficiency of β-Glucosidase Bgl3A from Talaromyces leycettanus JCM12802 by Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Sinapaldehyde Glucoside for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapaldehyde glucoside, a naturally occurring phenolic compound, is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS is hindered by its low volatility and thermal instability due to the presence of multiple hydroxyl groups in both the aglycone and the glucose moiety.
To overcome these limitations, a derivatization step is essential to convert the non-volatile this compound into a more volatile and thermally stable derivative suitable for GC-MS analysis. Silylation is a widely employed derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. This process involves the replacement of the active hydrogens with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.
These application notes provide a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by its analysis using GC-MS.
Chemical Structures and Derivatization Reaction
The derivatization of this compound involves the silylation of all active hydroxyl groups on both the sinapaldehyde and glucose parts of the molecule.
-
This compound:
-
Molecular Formula: C₁₇H₂₂O₉
-
Key functional groups for derivatization: One phenolic hydroxyl group and four hydroxyl groups on the glucose moiety.
-
-
Derivatizing Agent:
-
Reaction: The hydroxyl groups (-OH) of this compound react with BSTFA to form trimethylsilyl ethers (-O-TMS), releasing volatile byproducts. This reaction significantly reduces the polarity and increases the volatility of the molecule.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
Deactivated glass vials with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Sample Preparation and Derivatization Protocol
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample or standard into a deactivated glass vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylation reagent.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex for 30 seconds.
-
Silylation: Add 200 µL of BSTFA with 1% TMCS to the vial.[5]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70-80°C for 60 minutes in a heating block or water bath to ensure complete derivatization.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the supernatant into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of silylated phenolic compounds and can be adapted for this compound. Optimization of these parameters may be required for specific instrumentation and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C[5][6] |
| Injection Mode | Splitless (with a splitless time of 1 min)[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[5] |
| Ionization Energy | 70 eV[5] |
| Ion Source Temperature | 230°C[6] |
| Quadrupole Temperature | 150°C[6] |
| Mass Scan Range | m/z 50-800 |
| Solvent Delay | 5 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of silylated this compound. Please note that the retention time and mass spectral data for the fully derivatized glucoside are predicted based on the analysis of related compounds, as direct experimental data is not widely available.
Table 1: Predicted GC-MS Data for Fully Silylated this compound
| Compound | Derivatization | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Penta-TMS | ~ 20 - 25 | 730 (low abundance or absent) | 715, 361, 280, 211, 147, 73 |
Table 2: Interpretation of Key Mass Spectral Fragments
| m/z | Interpretation |
| 715 | [M-15]⁺, loss of a methyl group from a TMS group. |
| 361 | Fragment corresponding to the fully silylated glucose moiety. |
| 280 | Molecular ion of the silylated sinapaldehyde aglycone. |
| 211 | Fragment from the silylated aromatic ring. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺, a common fragment from silylated sugars. |
| 73 | [Si(CH₃)₃]⁺, the trimethylsilyl cation, a base peak in many TMS derivative spectra. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Sinapaldehyde Glucoside Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has emerged as a powerful tool for the separation and purification of natural products. Its unique advantage lies in the absence of a solid stationary phase, which circumvents issues such as irreversible adsorption of samples. This makes HSCCC particularly well-suited for the gentle and efficient isolation of polar and thermally sensitive compounds like phenolic glycosides, including sinapaldehyde glucoside. This compound and its derivatives are of significant interest due to their potential biological activities. This document provides detailed application notes and protocols for the purification of this compound using HSCCC, based on established methodologies.
Experimental Protocols
Sample Preparation
Prior to HSCCC, a preliminary extraction and fractionation of the raw plant material are necessary to enrich the target compound, this compound.
-
Extraction: A common method involves ultrasound-assisted extraction (UAE). For instance, protocorm-like bodies of Dendrobium officinale can be extracted with a 50% ethanol solution at a solid/liquid ratio of 1:30 (g/mL) for 2 minutes under 300 MPa.[1]
-
Crude Fractionation: The resulting crude extract is often subjected to preliminary column chromatography. A typical approach is to use a silica gel column and elute with a solvent system such as petroleum ether-ethyl acetate (1:1, v/v) to obtain primary separation products.[1] For other phenolic glycosides, Sephadex LH-20 chromatography with an ethanol-water gradient (e.g., 100% to 0% EtOH in H2O) has been used effectively.[2][3]
HSCCC System and Solvent Selection
The selection of an appropriate two-phase solvent system is the most critical step in developing a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2, and a good separation factor (α) of not less than 1.5 between the target and its impurities.[2]
-
Solvent System for this compound: A demonstrated effective solvent system for the separation of 1-O-sinapoyl glucopyranoside is a mixture of MTBE-n-butyl alcohol-acetonitrile-water (5:1:2:6, v/v/v/v) .[1]
-
General Solvent Systems for Phenolic Glycosides: Other solvent systems that have been successfully used for the purification of similar compounds include:
HSCCC Operation
-
Preparation of the Two-Phase Solvent System: Prepare the chosen solvent system by thoroughly mixing the components in a separatory funnel. Allow the mixture to stand and fully equilibrate into two distinct phases (upper and lower). Degas the solvents using an ultrasonic bath for at least 20 minutes before use.[3]
-
Column Filling and Equilibration:
-
Fill the entire HSCCC column with the stationary phase (typically the upper phase for head-to-tail elution).
-
Pump the mobile phase (the lower phase in this case) into the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 860 rpm).[3]
-
Continue pumping the mobile phase until the hydrodynamic equilibrium is established, which is indicated by the mobile phase front emerging from the column outlet.
-
-
Sample Injection: Dissolve a known amount of the pre-purified sample (e.g., 150 mg) in a small volume of the biphasic solvent mixture (e.g., a 1:1 mixture of the upper and lower phases) and inject it into the column.[1]
-
Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent using a UV detector at a suitable wavelength (e.g., 227 nm or 254 nm).[3][6] Collect fractions of the eluate based on the resulting chromatogram peaks.
-
Analysis of Fractions: Analyze the collected fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) to determine the purity. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following table summarizes the quantitative data from a successful HSCCC purification of 1-O-sinapoyl glucopyranoside and other relevant glycosides for comparison.
| Parameter | 1-O-Sinapoyl Glucopyranoside[1] | Phenolic Glycosides[3] | Flavonoid Glycosides[5] | Malvidin 3-Glucoside[4] |
| HSCCC Instrument | Not Specified | Not Specified | Not Specified | Pharma-Tech Research Corp. Model CCC-1000 |
| Solvent System | MTBE-n-butyl alcohol-acetonitrile-water | n-Hexane-Ethyl acetate-Methanol-Water | n-hexane–ethyl acetate–methanol–water | TBME:n-butanol:acetonitrile:water (acidified with 0.1% TFA) |
| Volume Ratio | 5:1:2:6 | 1:6:3:4 | 0.7:4:0.8:4 | 2:2:1:5 |
| Sample Size | 150 mg | 100 mg | 600 mg | Not specified, derived from 1L red wine |
| Mobile Phase | Not specified, likely lower phase | Lower Phase | Lower and Upper Phase Mix (1:1) | Not specified |
| Stationary Phase | Not specified, likely upper phase | Upper Phase | Not specified | Less dense organic layer |
| Flow Rate | Not specified | 2.0 mL/min | Not specified | 5 mL/min |
| Revolution Speed | Not specified | 860 rpm | Not specified | 1000 rpm |
| Detection Wavelength | Not specified | 227 nm | Not specified | Not specified |
| Yield | 24.75 mg | 24.5 mg and 57.2 mg (two compounds) | 15.32 mg to 105.57 mg (multiple compounds) | 65 mg |
| Purity | 98.4% | 93.0% and 95.7% | >95% (after semi-prep HPLC for some) | High Purity (confirmed by HPLC-DAD, ESI-MS/MS, 1H-NMR) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound using HSCCC.
Disclaimer: The provided protocols and data are based on published research and should be adapted and optimized for specific laboratory conditions and sample characteristics. Always follow standard laboratory safety procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Sinapaldehyde Glucoside
Abstract
This application note details two robust and reliable methods for the quantitative analysis of sinapaldehyde glucoside, a phenolic compound with potential therapeutic applications. The primary method outlined is a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, offering high sensitivity and specificity. An alternative method using UV-Vis Spectrophotometry with 2,4-dinitrophenylhydrazine (DNPH) derivatization is also described for rapid and high-throughput screening. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.
Introduction
This compound is a naturally occurring phenolic compound found in various plant species.[1][2] Its aglycone, sinapaldehyde, has demonstrated noteworthy anti-inflammatory and antioxidant properties. Studies have shown that sinapaldehyde can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3] This is achieved, in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3] Furthermore, the antioxidant effects of related compounds are mediated through the activation of the Nrf2/HO-1 pathway. Given these biological activities, accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and in vitro pharmacological assays.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (LC-MS grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sulfuric acid
-
Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS)
-
Sample matrix (e.g., plasma, cell lysate, herbal extract)
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol provides a selective and sensitive method for the quantification of this compound.
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Herbal Extracts: Macerate 1 g of the dried plant material with 20 mL of methanol. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Plasma Samples: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
Cell Lysates: Treat cells with a lysis buffer and collect the supernatant after centrifugation. Perform a protein precipitation step as described for plasma samples.
3. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry
This method is suitable for the rapid quantification of this compound, particularly in simpler matrices. It relies on the reaction of the aldehyde group with DNPH to form a colored hydrazone.
1. Preparation of Reagents:
-
DNPH Reagent: Dissolve 100 mg of DNPH in 20 mL of sulfuric acid. Cautiously add this solution to 30 mL of water. Finally, add 100 mL of ethanol.
2. Derivatization Procedure:
-
To 1 mL of the sample or standard solution, add 2 mL of the DNPH reagent.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
3. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of a derivatized standard (typically around 375 nm for phenylhydrazones).
-
Use a blank solution containing the solvent and the DNPH reagent for background correction.
4. Data Analysis:
-
Prepare a calibration curve using known concentrations of this compound standards that have undergone the same derivatization procedure.
-
Calculate the concentration of this compound in the samples based on the standard curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: UV-Vis Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 4.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
References
Application Notes and Protocols for Studying Monolignol Transport Using Sinapaldehyde Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin, a complex aromatic polymer in the secondary cell walls of vascular plants, is essential for structural support, water transport, and defense. Its biosynthesis involves the polymerization of monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. The transport of these monolignols from their site of synthesis in the cytosol to the cell wall for polymerization is a critical yet not fully understood process. Monolignol glucosides, such as sinapaldehyde glucoside, are hypothesized to be involved in the storage and transport of monolignols.[1][2][3] The study of monolignol transport is crucial for understanding plant development and for devising strategies to modify biomass for biofuel and bioproduct applications.
Sinapaldehyde is a key intermediate in the biosynthesis of syringyl (S) lignin, and its glucosylated form, this compound, is a soluble and stable molecule potentially involved in intracellular trafficking.[4] The use of this compound and its analogs as probes allows for the investigation of transport mechanisms across the plasma membrane and tonoplast (vacuolar membrane). These studies often employ isolated membrane vesicles or in vivo imaging techniques with labeled monolignol analogs.
Principle of the Method
The study of this compound transport typically involves one of two main approaches:
-
In Vitro Transport Assays: This method utilizes isolated membrane vesicles (plasma membrane or tonoplast) to measure the uptake of this compound. By controlling the experimental conditions, such as the presence of ATP and inhibitors, researchers can determine if the transport is an active or passive process and identify the types of transporters involved (e.g., ABC transporters).[5][6][7]
-
In Vivo Imaging: This approach uses labeled analogs of this compound, such as fluorescently-tagged or click-chemistry-compatible probes, to visualize its movement and localization within living plant cells and tissues.[8][9][10][11] This provides spatial and temporal information on the transport pathways.
Applications
-
Elucidating Monolignol Transport Mechanisms: Determining whether this compound is transported across membranes via passive diffusion, facilitated diffusion, or active transport.[5][12][13][14]
-
Identifying and Characterizing Monolignol Transporters: Screening for and characterizing specific membrane transporters responsible for monolignol and monolignol glucoside transport.
-
Investigating Subcellular Compartmentation: Understanding the role of the vacuole in storing monolignol glucosides and their subsequent mobilization for lignification.[2][15]
-
Metabolic Engineering of Lignin: Providing insights for genetically modifying monolignol transport to alter lignin content and composition in biomass.
-
Drug Development: In a broader context, understanding the transport of phenolic compounds in plants can inform the study of drug transport and delivery in other biological systems.
Data Presentation
Table 1: Quantitative Data from In Vitro Monolignol Glucoside Transport Assays
| Substrate | Membrane Type | Plant Species | Transport Rate (pmol/mg protein/min) | Km (µM) | Inhibitor | % Inhibition | Reference |
| Coniferin | Tonoplast Vesicles | Picea abies | 12.5 ± 1.5 | 83 ± 15 | Vanadate | ~70% | [13] |
| p-Coumaryl alcohol glucoside | Tonoplast Vesicles | Picea abies | 8.9 ± 1.1 | 65 ± 12 | Vanadate | ~65% | [13] |
| Coniferyl alcohol | Plasma Membrane Vesicles | Arabidopsis thaliana | ~15 | Not Determined | Vanadate | ~80% | [6] |
| Coniferin | Vacuolar Vesicles | Arabidopsis thaliana | ~12 | Not Determined | Vanadate | ~75% | [6] |
Note: Data for this compound is limited; coniferin and p-coumaryl alcohol glucoside are presented as representative monolignol glucosides. Km represents the Michaelis constant, an indicator of the substrate concentration at which the transport rate is half of the maximum.
Experimental Protocols
Protocol 1: In Vitro Transport Assay Using Plant Membrane Vesicles
This protocol is adapted from methodologies used for coniferin and other monolignol glucosides.[6][13]
1. Isolation of Microsomal Membranes:
-
Homogenize fresh plant tissue (e.g., developing xylem of poplar or Arabidopsis seedlings) in ice-cold extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.5 M sucrose, 5 mM DTT, 1 mM PMSF, 1% PVP).
-
Filter the homogenate through miracloth and centrifuge at 10,000 x g for 10 min to remove debris.
-
Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.
-
Resuspend the pellet in a suitable buffer (e.g., 10 mM HEPES-KOH pH 7.5, 0.25 M sucrose).
2. Preparation of Plasma Membrane and Tonoplast Vesicles:
-
Separate plasma membrane and tonoplast vesicles from the microsomal fraction by aqueous two-phase partitioning or by density gradient centrifugation.
3. Transport Assay:
-
Prepare a reaction mixture containing the isolated vesicles (50-100 µg of protein), a buffer (e.g., 10 mM HEPES-KOH pH 7.2, 0.25 M sucrose, 5 mM MgSO4), and radiolabeled or fluorescently-tagged this compound.
-
To test for active transport, add ATP to the reaction mixture. For inhibitor studies, pre-incubate the vesicles with the inhibitor (e.g., vanadate for ABC transporters) for 10 minutes before adding the substrate.
-
Initiate the transport by adding the labeled this compound.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific time course (e.g., 1, 5, 10, 20 minutes).
-
Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a membrane filter (e.g., 0.45 µm nitrocellulose).
-
Wash the filter with ice-cold buffer to remove unincorporated substrate.
-
Quantify the amount of labeled this compound taken up by the vesicles using a scintillation counter (for radiolabels) or a fluorometer (for fluorescent tags).
Protocol 2: In Vivo Imaging of this compound Transport Using Click Chemistry
This protocol is based on the use of click-compatible monolignol analogs for visualizing lignification.[8][9][10][16]
1. Synthesis of a Click-Compatible this compound Analog:
-
Synthesize a sinapaldehyde analog containing a bioorthogonal handle, such as an azide or alkyne group. This can be achieved through standard organic synthesis methods. The glucoside can then be formed enzymatically or synthetically.
2. Plant Material and Treatment:
-
Use plant seedlings (e.g., Arabidopsis thaliana) or tissue sections.
-
Incubate the plant material in a solution containing the click-compatible this compound analog (e.g., 10-50 µM) for a desired period (e.g., 4-24 hours).
3. Fixation and Permeabilization:
-
Fix the samples in a fixative solution (e.g., 4% paraformaldehyde in PBS) for 1-2 hours.
-
Wash the samples with PBS.
-
Permeabilize the cell walls using a cellulase and pectinase solution.
4. Click Reaction:
-
Prepare a click reaction cocktail containing a fluorescent dye with a complementary bioorthogonal handle (e.g., an alkyne-containing dye if the analog has an azide). The cocktail typically includes a copper(I) catalyst (for CuAAC) or can be a copper-free reaction (for SPAAC).
-
Incubate the samples in the click reaction cocktail in the dark for 1-2 hours.
-
Wash the samples thoroughly with PBS to remove excess dye.
5. Microscopy:
-
Mount the samples on a microscope slide.
-
Visualize the localization of the fluorescently labeled this compound using confocal laser scanning microscopy.
Visualizations
Caption: Proposed pathways for sinapaldehyde and this compound transport.
Caption: Workflow for in vitro monolignol glucoside transport assay.
Caption: Workflow for in vivo imaging using a click-compatible probe.
References
- 1. Sequestration and Transport of Lignin Monomeric Precursors [mdpi.com]
- 2. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 4. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sequestration and Transport of Lignin Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 9. A Versatile Click-Compatible Monolignol Probe to Study Lignin Deposition in Plant Cell Walls | PLOS One [journals.plos.org]
- 10. A Versatile Click-Compatible Monolignol Probe to Study Lignin Deposition in Plant Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization of plant cell wall lignification using fluorescence-tagged monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monolignol export by diffusion down a polymerization-induced concentration gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hunting monolignol transporters: membrane proteomics and biochemical transport assays with membrane vesicles of Norway spruce - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield of sinapaldehyde glucoside from plant extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of sinapaldehyde glucoside from plant materials.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to a low yield of this compound.
Pre-Extraction Issues
-
Q1: My this compound yield is lower than expected. Could the plant material be the problem?
A1: Yes, the condition of the plant material is critical. Several factors related to the plant material can significantly impact the extraction yield:
-
Improper Drying: Insufficiently dried plant material can promote enzymatic hydrolysis of this compound by endogenous glycosidases, leading to its degradation before extraction even begins.[1][2] Proper drying helps to deactivate these enzymes.
-
Incorrect Grinding: If the plant material is not ground to a fine, uniform powder, the solvent cannot efficiently penetrate the plant tissue to extract the target compound.
-
Plant Part and Harvest Time: The concentration of this compound can vary significantly between different plant parts (e.g., leaves, stems, roots) and can fluctuate with the plant's developmental stage and growing conditions. Post-harvest handling and storage conditions can also affect the stability of the compound.[3][4]
-
-
Q2: What is the best way to prepare the plant material for extraction?
A2: To ensure optimal extraction efficiency and preserve the integrity of this compound:
-
Drying: Thoroughly dry the plant material in a well-ventilated area or using a low-temperature oven (around 40-50°C) to minimize thermal degradation.
-
Grinding: Grind the dried material into a fine and uniform powder to maximize the surface area for solvent contact.
-
Extraction Parameter Issues
-
Q3: Which solvent should I use for extracting this compound?
A3: this compound is soluble in polar organic solvents. The choice of solvent is a critical factor influencing extraction efficiency. Commonly used and effective solvents include:
-
Methanol
-
Ethanol
-
Mixtures of methanol or ethanol with water (e.g., 70-80% alcohol content)
It is also reported to be soluble in DMSO, pyridine, chloroform, dichloromethane, and ethyl acetate. The optimal solvent or solvent mixture may need to be determined empirically for your specific plant matrix.
-
-
Q4: My yield is still low despite using the correct solvent. What other extraction parameters should I consider?
A4: Optimizing the following parameters can significantly improve your yield:
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the available this compound. Increasing the solvent-to-solid ratio can enhance extraction. Experiment with different ratios to find a balance between yield and solvent consumption.
-
Extraction Time: The extraction process may not be running long enough for the solvent to fully penetrate the plant material and dissolve the compound. The optimal time can vary depending on the method used.
-
Temperature: While higher temperatures can increase extraction efficiency, excessive heat can lead to the degradation of this compound. A controlled, low temperature is generally recommended. The aglycone, sinapaldehyde, is known to be susceptible to thermal degradation at high temperatures.
-
pH: The stability of the aglycone, sinapaldehyde, is influenced by pH, with increased polymerization and degradation observed at pH values below 4 and above 8. Maintaining a near-neutral pH during extraction is advisable to prevent degradation.
-
Compound Degradation Issues
-
Q5: How can I prevent the degradation of this compound during extraction?
A5: this compound can be susceptible to degradation under certain conditions. To minimize degradation:
-
Control Temperature: Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) for solvent removal to prevent thermal degradation.
-
Maintain Neutral pH: As the aglycone is unstable in acidic and basic conditions, maintaining a pH between 4 and 8 during extraction can enhance stability.
-
Prevent Enzymatic Hydrolysis: As mentioned in A1, proper drying of the plant material is crucial to deactivate endogenous glycosidases that can hydrolyze this compound.[1][2]
-
Post-Extraction and Analysis Issues
-
Q6: I have a crude extract. How can I purify this compound and confirm its presence?
A6: The crude extract contains a complex mixture of plant metabolites.[5] Purification is necessary to isolate this compound. This can be achieved through techniques like liquid-liquid partitioning and column chromatography. For identification and quantification, High-Performance Liquid Chromatography (HPLC) is a widely used and precise method.[5][6][7][8][9] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.
-
Q7: How can I accurately quantify the amount of this compound in my extract?
A7: Quantitative analysis is typically performed using HPLC with a suitable detector (e.g., UV or DAD).[5][7] This involves:
-
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and sensitivity.[6][9]
-
External Standardization: A calibration curve is generated using a certified reference standard of this compound at various concentrations.[7] The concentration in the sample is then determined by comparing its peak area to the calibration curve.
-
Quantitative Data on Extraction Parameters
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Reflux Extraction (RE) |
| Solvent | 59% Ethanol | 61% Ethanol | 62% Ethanol |
| Time | 3.4 min | 33 min | 90 min |
| Power/Temp | 147.5 W | 230 W | 80°C |
| Yield (Cinnamaldehyde) | 244.45 mg/100 mL | 215.11 mg/100 mL | 239.38 mg/100 mL |
| Yield (Cinnamic Acid) | 6.48 mg/100 mL | 5.56 mg/100 mL | 6.22 mg/100 mL |
Table adapted from a study on the extraction of cinnamaldehyde and cinnamic acid from Cinnamon (Cinnamomum cassia).[10]
Experimental Protocols
Protocol 1: General Procedure for Maceration Extraction of Glycosides
-
Preparation: Weigh 100g of finely powdered, dried plant material.
-
Extraction: Place the powder in a suitable container and add 1 L of 80% ethanol. Seal the container and let it stand for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature of 40°C until a crude extract is obtained.
-
Purification: Proceed with further purification steps such as liquid-liquid partitioning and column chromatography.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 5 µm, 150 x 4.6 mm) and a UV or Diode Array Detector (DAD) is typically used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common for separating phenolic compounds.[5]
-
Column Temperature: Maintain a constant column temperature, for example, at 40°C.[7]
-
Detection: Monitor the elution at a specific wavelength where this compound shows maximum absorbance.
-
Quantification: Prepare a calibration curve with a known standard of this compound. Inject the plant extract and quantify the amount of this compound by comparing the peak area with the calibration curve.[7]
Visualizations
A generalized workflow for the extraction and analysis of this compound.
A decision tree for troubleshooting low this compound yield.
References
- 1. Frontiers | Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts [frontiersin.org]
- 2. Determination of glycoside hydrolase specificities during hydrolysis of plant cell walls using glycome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of the impacts of post-harvest handling on provitamin A, iron and zinc retention in seven biofortified crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Stability of Sinapaldehyde Glucoside in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of sinapaldehyde glucoside in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other phenolic glycosides, is primarily influenced by pH, temperature, and the presence of enzymes. The glycosidic bond is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (glycosidases).[1][2][3]
Q2: How does pH impact the stability of this compound?
A2: this compound is generally more stable in acidic to neutral pH conditions. Alkaline conditions can significantly accelerate the degradation of phenolic glycosides. For instance, a study on a similar compound, verbascoside, showed that it was more stable in acidic solutions than in alkaline solutions, with the fastest degradation observed at pH 8.[3]
Q3: What is the effect of temperature on the stability of aqueous solutions of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. The rate of hydrolysis of the glycosidic bond increases with temperature. It is recommended to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.[3]
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond. This cleavage results in the formation of sinapaldehyde and glucose.[2] Under certain oxidative conditions, sinapaldehyde can be further converted to sinapic acid and other derivatives.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | High pH of the solution. | Adjust the pH of the aqueous solution to a slightly acidic or neutral range (pH 4-7). Use a suitable buffer system to maintain the desired pH. |
| Elevated storage or experimental temperature. | Store stock solutions and conduct experiments at the lowest feasible temperature. For long-term storage, keep solutions frozen at -20°C or -80°C. | |
| Enzymatic degradation. | If working with biological samples, consider the presence of endogenous glycosidases. Heat-inactivate the sample or use a glycosidase inhibitor if compatible with your experimental design. | |
| Precipitation observed in the aqueous solution. | Low solubility. | Although this compound is generally water-soluble, high concentrations may lead to precipitation, especially at low temperatures. Prepare solutions at a lower concentration or consider the use of a co-solvent if your experimental design allows. |
| Inconsistent results in bioassays. | Degradation of the active compound. | Prepare fresh working solutions from a frozen stock solution for each experiment. Monitor the purity of the stock solution periodically using analytical techniques like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile, amber glass vials or polypropylene tubes
-
pH meter
-
0.1 M Citrate buffer (pH 6.0)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the solid in a minimal amount of high-purity water.
-
Dilute the solution to the final desired concentration using the 0.1 M Citrate buffer (pH 6.0).
-
Verify the final pH of the solution.
-
Filter the solution through a 0.22 µm sterile filter into the final storage vials.
-
For short-term storage (up to 1 week), store at 4°C.
-
For long-term storage, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
-
HPLC System:
-
A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Detection:
-
Monitor at the maximum absorbance wavelength for this compound (typically around 340 nm).
-
-
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Prepare your aqueous solution of this compound under the desired experimental conditions (e.g., different pH, temperature).
-
At specified time points, withdraw an aliquot of the sample.
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Inject the sample onto the HPLC system.
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Quantify the peak area corresponding to this compound and determine its concentration using the standard curve.
-
Plot the concentration of this compound as a function of time to determine its stability.
-
Data Presentation
The following table summarizes the stability data for a related phenolic glycoside, verbascoside, which can be used as an initial guide for experiments with this compound.
| pH | Temperature (°C) | Half-life (t1/2) of Verbascoside (days) |
| 2.0 | 25 | > 30 |
| 5.5 | 25 | > 30 |
| 7.4 | 25 | ~20 |
| 8.0 | 25 | ~10 |
| 11.0 | 25 | > 30 |
| 7.4 | 50 | ~5 |
Data adapted from a study on verbascoside stability and should be considered as an approximation for this compound.[3]
Visualizations
References
- 1. Insight into the glycosylation and hydrolysis kinetics of alpha-glucosidase in the synthesis of glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
overcoming challenges in sinapaldehyde glucoside chemical synthesis
Welcome to the technical support center for the chemical synthesis of sinapaldehyde glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a phenolic glycoside, revolve around the multi-step process involving protection, glycosylation, and deprotection. Key difficulties include:
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Low reactivity of the phenolic hydroxyl group: The hydroxyl group on the aromatic ring of sinapaldehyde is less nucleophilic than aliphatic alcohols, which can lead to lower yields in the glycosylation step.
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Steric hindrance: The two methoxy groups adjacent to the phenolic hydroxyl group in sinapaldehyde create steric hindrance, further impeding the approach of the bulky glycosyl donor.
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Stereocontrol at the anomeric center: Achieving the desired β-glycosidic linkage with high selectivity can be challenging. The stereochemical outcome is often influenced by the choice of glycosyl donor, promoter, and reaction conditions.
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Stability of the aldehyde group: The aldehyde functional group in sinapaldehyde can be sensitive to certain reaction conditions, potentially leading to side reactions such as oxidation or polymerization.
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Purification of the final product: Separating the desired this compound from unreacted starting materials, byproducts, and isomers often requires careful chromatographic techniques.
Q2: Which glycosylation method is most suitable for sinapaldehyde?
A2: The Koenigs-Knorr reaction is a classic and widely used method for the O-glycosylation of phenols like sinapaldehyde.[1][2] This method typically involves the reaction of a glycosyl halide donor (e.g., acetobromoglucose) with the alcohol (sinapaldehyde) in the presence of a promoter, such as a silver or mercury salt.[1][2] The use of a participating protecting group at the C-2 position of the glucose donor, such as an acetyl group, is crucial for achieving the desired 1,2-trans-glycoside (β-glucoside) through neighboring group participation.[1]
Q3: Why is my Koenigs-Knorr glycosylation yield low when synthesizing this compound?
A3: Low yields in the Koenigs-Knorr glycosylation of sinapaldehyde can be attributed to several factors:
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Insufficient activation of the glycosyl donor: The promoter (e.g., silver oxide or silver carbonate) may not be sufficiently activating the acetobromoglucose. The reactivity of the promoter can be crucial.
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Steric hindrance: As mentioned, the methoxy groups on sinapaldehyde can sterically hinder the approach of the glycosyl donor.
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Reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimization of these parameters is often necessary.
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Moisture in the reaction: The Koenigs-Knorr reaction is sensitive to moisture, which can hydrolyze the glycosyl donor and reduce the yield. Anhydrous conditions are essential.
Q4: I am observing a mixture of α and β anomers in my final product. How can I improve the stereoselectivity for the β-glucoside?
A4: To favor the formation of the β-glucoside (a 1,2-trans product), it is critical to use a glycosyl donor with a participating group at the C-2 position, such as an acetyl or benzoyl group.[1] This group assists in the departure of the leaving group at C-1 and shields the bottom face of the oxocarbenium ion intermediate, directing the incoming nucleophile (sinapaldehyde) to attack from the top face, resulting in the β-anomer.[1] Ensure your starting acetobromoglucose is of high quality and that the reaction conditions are optimized to favor this mechanism.
Q5: What is the best method for removing the acetyl protecting groups from the glucose moiety after glycosylation?
A5: The Zemplén deacetylation is the most common and effective method for removing acetyl groups from carbohydrates under mild conditions.[3][4] This reaction involves transesterification using a catalytic amount of sodium methoxide in methanol.[3] The reaction is typically fast and clean, yielding the deprotected this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of sinapaldehyde during glycosylation | 1. Inactive silver salt promoter.2. Insufficient reaction time or temperature.3. Presence of moisture in the reaction. | 1. Use freshly prepared or activated silver oxide/carbonate.2. Monitor the reaction by TLC and consider increasing the reaction time or temperature cautiously.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of orthoester byproduct | This can be a side reaction in Koenigs-Knorr reactions, particularly with hindered alcohols. | Modify the reaction conditions, such as changing the solvent or promoter. Sometimes, a different glycosylation method might be necessary. |
| Decomposition of sinapaldehyde | The aldehyde group may be unstable under prolonged heating or strongly basic/acidic conditions. | Use milder reaction conditions. For deacetylation, ensure only a catalytic amount of sodium methoxide is used and the reaction is performed at room temperature. |
| Difficult purification of the final product | The product may have similar polarity to byproducts or unreacted starting materials. | Utilize column chromatography with a suitable solvent system. Reverse-phase HPLC can also be an effective purification method for phenolic glucosides. |
| Incomplete deacetylation | 1. Insufficient catalyst (sodium methoxide).2. Short reaction time. | 1. Add a slightly larger catalytic amount of sodium methoxide.2. Monitor the reaction by TLC until all acetylated intermediates are consumed. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the key steps in this compound synthesis. Please note that these are representative values and may require optimization for specific laboratory conditions.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Glycosylation | Sinapaldehyde, Acetobromoglucose, Silver(I) oxide | Dichloromethane | Room Temp. | 24 - 48 | 60 - 75 |
| 2 | Deprotection | Acetylated this compound, Sodium Methoxide | Methanol | Room Temp. | 1 - 3 | 90 - 98 |
Experimental Protocols
Protocol 1: Glycosylation of Sinapaldehyde via Koenigs-Knorr Reaction
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sinapaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the solution, add freshly prepared silver(I) oxide (1.5 eq). The mixture is stirred in the dark at room temperature.
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Glycosyl Donor Addition: A solution of acetobromoglucose (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the sinapaldehyde spot disappears (typically 24-48 hours).
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Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the acetylated this compound.
Protocol 2: Deprotection of Acetylated this compound (Zemplén Deacetylation)[3]
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Dissolution: Dissolve the acetylated this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.[3]
-
Catalyst Addition: To this solution, add a catalytic amount of sodium methoxide (0.1 eq) at 0°C.[3]
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Neutralization: Once the starting material is consumed, the reaction is neutralized by adding an ion-exchange resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.[3]
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Isolation: The resin is filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or flash chromatography to afford pure this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the chemical synthesis of this compound.
Putative Anti-inflammatory Signaling Pathway of Sinapaldehyde
Sinapaldehyde has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][4] This is thought to occur, in part, through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the NF-κB signaling pathway.[1][4]
Caption: Putative anti-inflammatory mechanism of sinapaldehyde.
References
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
identifying and removing common impurities in sinapaldehyde glucoside samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sinapaldehyde glucoside. Our goal is to help you identify and remove common impurities from your samples, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound samples?
A1: Impurities in this compound can originate from three primary sources:
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Natural Product Extraction: When isolated from plant sources such as Phellodendron amurense or Cistanche deserticola, co-extraction of structurally similar compounds is a major source of impurities. These can include other phenylpropanoid glycosides (e.g., syringin, forsythoside A), flavonoid glycosides, and related phenolic compounds.
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Chemical Synthesis: The chemical synthesis of this compound, often involving methods like the Koenigs-Knorr reaction, can introduce specific impurities. These may include the alpha-anomer of the glucoside, unreacted starting materials (sinapaldehyde and protected glucose derivatives), byproducts from the removal of protecting groups, and reagents used in the synthesis.
-
Degradation: this compound can degrade over time or under certain storage conditions. Common degradation pathways include hydrolysis of the glycosidic bond to yield sinapaldehyde and glucose, oxidation of the aldehyde group, and polymerization.
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of analytical techniques is typically employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating and quantifying impurities. A diode-array detector (DAD) or UV detector can provide initial information about the nature of the impurities based on their UV spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each impurity, which, along with fragmentation patterns, can elucidate their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of significant impurities, isolation followed by 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) is often necessary.
Q3: What are the recommended storage conditions to minimize degradation of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination from natural source | If the sample is from a natural extract, the extra peaks are likely other co-extracted natural products. Review the literature for known constituents of the plant source. Use preparative chromatography for further purification. |
| Synthetic byproducts | If the sample is synthetic, consider impurities such as the α-anomer, unreacted sinapaldehyde, or residual protecting groups. Optimize the synthesis and purification protocol. |
| Degradation of the sample | The presence of sinapaldehyde (the aglycone) is a strong indicator of hydrolysis. Check the storage conditions and age of the sample. Perform forced degradation studies to confirm the identity of degradation products. |
| Solvent or system contamination | Inject a blank (mobile phase) to check for system peaks. Ensure high-purity solvents and clean vials. |
Issue 2: Poor Recovery After Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound instability on stationary phase | This compound may degrade on acidic silica gel. Consider using neutral or deactivated silica, or an alternative stationary phase like C18 for reversed-phase chromatography. |
| Inappropriate solvent system | The chosen solvent system may not be optimal for eluting the compound, leading to tailing and broad peaks, which results in poor recovery. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) or analytical HPLC to find the optimal separation conditions. |
| Co-elution with impurities | If the compound of interest co-elutes with impurities, the recovery of the pure fraction will be low. Improve the separation by adjusting the mobile phase composition, changing the stationary phase, or using a different chromatographic technique (e.g., preparative HPLC, HSCCC). |
| Sample overload | Overloading the column can lead to poor separation and reduced recovery of the pure compound. Determine the loading capacity of your column for this specific separation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol provides a general method for the analysis of this compound purity. Method optimization may be required based on the specific impurities present.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
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25-30 min: 50% to 90% B
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30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 330 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Preparative HPLC for Purification of this compound
This protocol is for the purification of this compound from a crude extract or a reaction mixture.
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Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Elution Mode: Isocratic or gradient elution, to be determined by analytical HPLC scouting runs. A typical starting point is an isocratic elution with a methanol/water mixture that provides good separation on the analytical scale.
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions).
-
Detection: UV at 330 nm.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent (e.g., methanol). Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the purity of each fraction by analytical HPLC. Pool the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical purity levels and recovery rates that can be expected with different purification techniques. These values are illustrative and can vary depending on the complexity of the sample matrix.
| Purification Technique | Starting Purity | Final Purity | Typical Recovery |
| Silica Gel Column Chromatography | 20-50% | 70-90% | 60-80% |
| Reversed-Phase Column Chromatography | 50-80% | >95% | 70-90% |
| Preparative HPLC | 70-90% | >98% | 80-95% |
| High-Speed Counter-Current Chromatography (HSCCC) | 10-40% | >90% | >85% |
Visualizations
Workflow for Identification and Removal of Impurities
Caption: Workflow for the identification and purification of this compound.
Logical Relationships of Potential Impurities
Technical Support Center: Reverse-Phase HPLC Analysis of Sinapaldehyde Glucoside
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored to improving the resolution of sinapaldehyde glucoside in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its resolution be challenging in RP-HPLC?
A1: this compound is a naturally occurring phenolic compound.[1][2] Its structure includes a polar glucose moiety and a less polar aglycone part.[1] In reverse-phase HPLC, which separates compounds based on hydrophobicity, highly polar molecules like this compound may have weak retention on non-polar stationary phases (like C18).[3][4] This can cause the compound to elute very early, close to the solvent front (void volume), where it may co-elute with other polar impurities, leading to poor resolution.[5]
Q2: What is the primary goal of method development for improving resolution?
A2: The primary goal is to manipulate the chromatographic conditions to increase the separation between the peak of interest (this compound) and any adjacent peaks. This is achieved by optimizing three key factors:
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Retention Factor (k): Adjusting conditions to make the analyte interact more with the stationary phase, moving it away from the void volume. A k value between 2 and 10 is often ideal.[5]
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Selectivity (α): Altering the relative retention of two adjacent peaks. This is the most powerful way to improve resolution.[6]
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Efficiency (N): Increasing the number of theoretical plates in the column to produce narrower, sharper peaks.
Q3: Should I use an isocratic or gradient elution method?
A3: The choice depends on the sample complexity.
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Isocratic elution uses a constant mobile phase composition and is ideal for simple samples where analytes have similar properties.[7][8] It is simpler to set up and provides stable baselines.[7]
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Gradient elution , where the mobile phase composition changes during the run (e.g., increasing the organic solvent percentage), is better for complex samples with components of varying polarities.[9][10] It can significantly improve resolution for complex mixtures and reduce analysis time.[11] For initial method development with a sample containing this compound and potential impurities, starting with a gradient method is often more effective to elute all components with good peak shape.[12]
Q4: How does the mobile phase pH affect the separation of this compound?
A4: The pH of the mobile phase is a critical parameter for ionizable compounds.[13] this compound contains a phenolic hydroxyl group which can be ionized (deprotonated) at higher pH values.
-
When a compound is ionized, it becomes more polar and its retention in RP-HPLC decreases.[14]
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By controlling the pH, you can suppress or promote ionization, thereby changing the retention time and potentially improving selectivity between it and other components.[15] For reproducible results, it's recommended to work at a pH at least one unit away from the analyte's pKa.[16]
Troubleshooting Guide: Poor Resolution
Q5: My this compound peak is showing poor resolution and is not well-separated from an impurity. What should I try first?
A5: The first step is to adjust the mobile phase strength. In reverse-phase HPLC, this means changing the ratio of the aqueous component to the organic solvent (e.g., water and acetonitrile or methanol).
-
Action: Decrease the percentage of the organic solvent in your mobile phase. For example, if you are using 40% acetonitrile, try reducing it to 35% or 30%.
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Reason: A lower organic content (a "weaker" mobile phase) increases the polarity of the mobile phase. This enhances the interaction of non-polar analytes with the stationary phase, leading to longer retention times for all components.[5] This increase in retention can often improve the separation between closely eluting peaks.
Q6: I've adjusted the mobile phase strength, but the peaks are still not resolved. What is the next logical step?
A6: The next and most effective step is to adjust the selectivity by changing the mobile phase pH or the type of organic solvent.
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Action 1 (Change pH): Since this compound has a phenolic group, its retention is pH-sensitive.[17] Prepare mobile phases with different pH values (e.g., pH 3.0, 5.0, and 7.0) using appropriate buffers (like phosphate or acetate). Analyze your sample under each condition. The change in pH will alter the ionization state of acidic or basic analytes, which can cause significant shifts in retention time and improve selectivity.[14][18]
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Action 2 (Change Organic Solvent): Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. Although both are common organic solvents, they have different properties that can alter selectivity.[5] Acetonitrile is generally a stronger solvent than methanol in RP-HPLC.[19]
Q7: My peak shape is poor (tailing or fronting), which is affecting my resolution measurement. How can I fix this?
A7: Poor peak shape is often caused by secondary interactions with the column or issues with the sample solvent.
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For Tailing Peaks: Tailing can occur if the phenolic group of this compound interacts with active silanol sites on the silica-based column packing.
-
Solution: Lower the mobile phase pH (e.g., to 2.5-3.0 with formic acid or phosphoric acid). At low pH, silanol groups are protonated and less likely to interact with analytes.[16] Also, ensure your sample is fully dissolved in the mobile phase.
-
-
For Fronting Peaks: Fronting is often a sign of column overload or a sample solvent that is too strong.
-
Solution: Reduce the concentration or injection volume of your sample. If possible, dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase.[20]
-
Q8: I've optimized the mobile phase, but resolution is still marginal. Are there any hardware or column-related changes I can make?
A8: Yes, you can improve resolution by increasing the column's efficiency (N).
-
Action 1 (Use a Longer Column): Doubling the column length can increase resolution by a factor of approximately 1.4.
-
Action 2 (Use Smaller Particle Size): Switching to a column packed with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will significantly increase efficiency and resolution, though it will also increase backpressure.[6]
-
Action 3 (Change Stationary Phase): If resolution issues persist, the stationary phase may not be suitable. Try a different type of C18 column from another manufacturer or a different phase altogether, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for polar compounds.[4][6]
Data Summary: Effect of Method Parameters on Resolution
The following table illustrates how varying key HPLC parameters can affect the retention and resolution of this compound. Data is representative and based on established chromatographic principles.
| Experiment ID | Parameter Changed | Mobile Phase (Aqueous:Organic) | pH | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Notes |
| 1 | Baseline | Water:Acetonitrile (60:40) | 6.5 | 3.2 | 1.2 | 1.6 | Poor resolution, significant tailing. |
| 2 | Reduced Organic % | Water:Acetonitrile (70:30) | 6.5 | 5.8 | 1.6 | 1.5 | Increased retention and improved resolution. |
| 3 | Lowered pH | 0.1% Formic Acid in Water:Acetonitrile (70:30) | 2.8 | 6.1 | 2.1 | 1.1 | Good resolution, improved peak symmetry. |
| 4 | Changed Solvent | 0.1% Formic Acid in Water:Methanol (60:40) | 2.8 | 7.5 | 2.4 | 1.2 | Different selectivity, further improved resolution. |
| 5 | Gradient Elution | Gradient: 20% to 50% Acetonitrile over 10 min | 2.8 | 8.2 | 2.8 | 1.1 | Optimal separation with sharp peaks. |
Visualizations
Caption: A step-by-step workflow for troubleshooting poor resolution in HPLC experiments.
Caption: Relationship between HPLC parameters and their effect on chromatographic resolution.
Experimental Protocol: Method Development for this compound
This protocol outlines a systematic approach to develop a robust RP-HPLC method with improved resolution.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound standard and sample solution
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium acetate (for pH adjustment)
2. Initial Scouting Gradient:
-
Objective: To determine the approximate retention time and identify all components in the sample.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
Start at 5% B
-
Linear ramp to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 1 minute
-
Equilibrate at 5% B for 5 minutes
-
-
Detection: UV at an appropriate wavelength for this compound.
-
Analysis: Evaluate the chromatogram for peak shape and approximate elution percentage of the target analyte.
3. Isocratic Method Development (if applicable):
-
Objective: To achieve a simple and robust separation if the sample is not complex.
-
Calculation: Based on the scouting gradient, calculate an appropriate isocratic mobile phase composition. A common starting point is the %B at which the analyte elutes.
-
Procedure:
-
Run the calculated isocratic method.
-
If resolution is poor, decrease the %B in 3-5% increments to increase retention and separation.
-
If retention times are too long, increase %B. Aim for a retention factor (k) between 2 and 10.
-
4. Selectivity Optimization:
-
Objective: To maximize the separation between the target peak and its closest impurity.
-
Procedure (perform these steps sequentially):
-
pH Screening: Repeat the best isocratic or a modified gradient run using mobile phases buffered at different pH values (e.g., pH 2.8 with formic acid, pH 4.5 with acetate buffer, pH 7.0 with phosphate buffer). Compare the chromatograms to see which pH provides the best selectivity.
-
Solvent Type: Replace acetonitrile with methanol as the organic modifier (Mobile Phase B). You may need to adjust the percentage, as methanol is a weaker solvent. Compare the selectivity to the acetonitrile method.
-
5. Gradient Optimization (if required):
-
Objective: To fine-tune the separation for complex samples where isocratic elution is insufficient.
-
Procedure:
6. Final Method Validation:
-
Once optimal conditions are found, assess the method's robustness by making small, deliberate changes to parameters like pH (±0.1 units), mobile phase composition (±1%), and temperature (±2 °C) to ensure the separation is reliable.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 154461-65-1 [m.chemicalbook.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. quora.com [quora.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. moravek.com [moravek.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Sinapaldehyde | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. mastelf.com [mastelf.com]
- 20. rheniumgroup.co.il [rheniumgroup.co.il]
addressing matrix effects in LC-MS analysis of sinapaldehyde glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of sinapaldehyde glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a phenolic compound found in various plants.[1] It is a derivative of sinapaldehyde, a key intermediate in the biosynthesis of lignin and other phenylpropanoids. The analysis of this compound is crucial for understanding plant metabolism, assessing the nutritional value and authenticity of food products, and for pharmacokinetic studies in drug development, as many plant-derived compounds are investigated for their therapeutic properties.
Q2: What are matrix effects in LC-MS analysis and how do they affect the quantification of this compound?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[2] The matrix comprises all components in the sample apart from the analyte of interest.[2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The peak area of this compound in a blank matrix extract that has been spiked with the analyte after extraction is compared to the peak area of a pure standard solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2] Ideally, the matrix factor should be between 0.8 and 1.2.
Troubleshooting Guide
Issue: Poor peak shape (tailing, fronting, or broad peaks) for this compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The ionization state of phenolic compounds is pH-dependent. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single, non-ionized form for reversed-phase chromatography. Adding a small amount of formic acid (0.1%) to the mobile phase is a common practice. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject. |
| Secondary Interactions with Column Stationary Phase | Residual silanol groups on C18 columns can interact with polar analytes. Consider using a column with end-capping or a different stationary phase chemistry (e.g., Phenyl-Hexyl). |
| Extra-column Volume | Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected. |
Issue: High signal suppression or enhancement observed for this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Co-eluting matrix components are the primary cause of matrix effects. Improve the sample preparation method to remove interferences. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[3][4][5] |
| Co-elution with Phospholipids (in biological matrices) | Phospholipids are a common source of ion suppression in ESI. Optimize the chromatographic gradient to separate this compound from the phospholipid elution region. Alternatively, use a phospholipid removal plate or a specific SPE sorbent. |
| Inappropriate Ionization Source Parameters | The settings of the electrospray ionization (ESI) source can influence the extent of matrix effects. Optimize parameters such as capillary voltage, gas flow rates, and temperature. |
| Matrix Effects Varying Between Samples | If matrix effects are inconsistent across different samples or batches, consider using a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these variations. |
Issue: Low recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Phenolic glycosides can be labile, especially in aqueous solutions or when exposed to heat.[6] Use cold, non-aqueous extraction solvents where possible and minimize extraction times.[6] It is also advisable to analyze samples as fresh as possible.[6] |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Test different elution solvents or increase the elution volume. |
| Analyte Precipitation | After extraction and evaporation, the analyte may not fully redissolve in the reconstitution solvent. Ensure the reconstitution solvent is compatible with the analyte and the initial mobile phase. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare a Blank Matrix Extract: Extract a sample known to not contain this compound using your established sample preparation protocol.
-
Prepare a Spiked Matrix Sample (Set A): To the blank matrix extract, add a known amount of this compound standard solution to achieve a final concentration within your calibration range.
-
Prepare a Neat Standard Solution (Set B): Prepare a standard solution of this compound in the final mobile phase composition at the same concentration as the spiked matrix sample.
-
LC-MS Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is an example for the cleanup of a plant extract and should be optimized for your specific matrix and analyte concentration.
-
SPE Cartridge Selection: A reversed-phase C18 or a polymeric sorbent cartridge is a good starting point for phenolic compounds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plant extract (previously dissolved in an appropriate solvent, e.g., 10% methanol in water) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences. For a C18 cartridge, this could be 1 mL of 5% methanol in water.
-
Elution: Elute the this compound with a stronger solvent, such as 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Quantitative Data Summary
The following tables present illustrative data on the impact of different sample preparation methods on the recovery and matrix effect for this compound analysis. Note: This data is for demonstration purposes and actual results may vary depending on the matrix and experimental conditions.
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 85 ± 7 | 0.65 ± 0.12 |
| Liquid-Liquid Extraction (LLE) | 72 ± 9 | 0.82 ± 0.09 |
| Solid-Phase Extraction (SPE) - C18 | 93 ± 5 | 0.95 ± 0.07 |
| Solid-Phase Extraction (SPE) - Polymeric | 95 ± 4 | 0.98 ± 0.05 |
Table 2: Effect of SPE Wash Solvent on Analyte Recovery and Matrix Effect
| SPE Wash Solvent (C18 Cartridge) | Analyte Recovery (%) | Matrix Factor (MF) |
| 100% Water | 96 ± 3 | 0.78 ± 0.10 |
| 5% Methanol in Water | 93 ± 5 | 0.95 ± 0.07 |
| 10% Methanol in Water | 85 ± 6 | 0.97 ± 0.06 |
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 4. Application of dispersive solid phase extraction for trace analysis of toxic chemicals in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Sinapaldehyde Glucoside Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of sinapaldehyde glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Question | Potential Cause | Suggested Solution |
| 1. Why am I observing low or no product formation? | Inactive Enzyme: The UDP-glucosyltransferase (UGT) may be inactive due to improper folding, degradation, or inhibition. | - Verify Enzyme Activity: Perform a standard activity assay with a known substrate. - Check Storage Conditions: Ensure the enzyme is stored at the correct temperature (typically -80°C) and in a suitable buffer. - Purification Issues: Review the protein purification protocol to ensure the removal of proteases and other contaminants. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific UGT. | - pH Optimization: Screen a range of pH values (typically 6.5-8.0) to find the optimum for your enzyme.[1] - Temperature Optimization: Test a temperature range (e.g., 25-40°C) to determine the ideal condition for enzyme stability and activity.[1] - Buffer Selection: Use a suitable buffer such as Tris-HCl or HEPES. | |
| Substrate or Cofactor Issues: Problems with the sinapaldehyde or UDP-glucose substrates. | - Check Substrate Quality: Ensure the purity and stability of sinapaldehyde and UDP-glucose. - Optimize Substrate Concentrations: Vary the concentrations of both sinapaldehyde and UDP-glucose to determine the optimal ratio. | |
| 2. My reaction starts well but then slows down or stops prematurely. What is happening? | Product Inhibition: The accumulation of UDP, a product of the reaction, can inhibit the UGT enzyme. | - Add UDP-scavenging System: Incorporate a system to remove UDP as it is formed (e.g., pyruvate kinase and phosphoenolpyruvate to convert UDP to UTP). - Fed-batch Strategy: Add the substrates in smaller increments over time to maintain a low concentration of UDP. |
| Enzyme Instability: The enzyme may be unstable under the reaction conditions over extended periods. | - Add Stabilizers: Include additives like glycerol or BSA in the reaction mixture. - Immobilize the Enzyme: Covalently attach the enzyme to a solid support to improve stability. | |
| 3. I am observing the formation of multiple unexpected products. What could be the cause? | Enzyme Promiscuity: Some UGTs can glycosylate substrates at different positions or may have activity towards impurities in your substrate. | - Verify Substrate Purity: Use highly purified sinapaldehyde. - Enzyme Selection: If possible, use a UGT known for high regioselectivity with phenylpropanoids.[2] - Analyze Byproducts: Use techniques like LC-MS to identify the unexpected products, which can provide clues about side reactions. |
| Non-Enzymatic Reactions: Sinapaldehyde may be unstable under the reaction conditions, leading to degradation products. | - Run Control Reactions: Perform a reaction without the enzyme to check for non-enzymatic degradation of sinapaldehyde. - Adjust Reaction Conditions: Modify pH or temperature to improve substrate stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for the enzymatic synthesis of this compound?
A1: The optimal pH for most plant UGTs acting on phenylpropanoids is typically in the range of 6.5 to 8.0.[1] The optimal temperature is generally between 30°C and 40°C.[1] However, it is crucial to empirically determine the optimal conditions for your specific UGT.
Q2: What are the typical kinetic parameters for a UGT with sinapaldehyde as a substrate?
A2: Kinetic parameters can vary significantly between different UGTs. For example, the UGT NbUGT72AY1 has been reported to have a Michaelis-Menten constant (Km) for sinapaldehyde in the micromolar range, indicating a relatively high affinity.[3] It is recommended to perform kinetic studies to determine the Vmax and Km for your specific enzyme.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by measuring the depletion of sinapaldehyde or the formation of this compound over time using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of acetonitrile in water (both often containing a small amount of formic acid for better peak shape). The compounds can be detected by UV absorbance at a wavelength where both sinapaldehyde and its glucoside absorb (e.g., around 340 nm).
Q4: What are common inhibitors of UGTs that I should be aware of?
A4: A primary inhibitor is the reaction product UDP. High concentrations of the aglycone substrate (sinapaldehyde) can also cause substrate inhibition in some UGTs.[3][4] Other potential inhibitors include heavy metal ions and some organic solvents.
Q5: Is it necessary to add divalent cations to the reaction?
A5: The effect of divalent cations is enzyme-dependent. Some UGTs may be activated by cations like Mg²⁺ or Mn²⁺, while others can be inhibited.[1] It is advisable to test the effect of these cations on your enzyme's activity.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the enzymatic synthesis of this compound.
Table 1: Typical Reaction Conditions for UGTs Acting on Phenylpropanoids
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.0 | Optimal pH should be determined experimentally.[1] |
| Temperature (°C) | 30 - 40 | Higher temperatures may lead to enzyme denaturation.[1] |
| Enzyme Concentration | 0.1 - 10 µM | Dependent on the specific activity of the enzyme preparation. |
| Sinapaldehyde Concentration | 50 µM - 1 mM | High concentrations may cause substrate inhibition.[3][4] |
| UDP-Glucose Concentration | 1 - 5 mM | A molar excess relative to sinapaldehyde is recommended. |
| Divalent Cation (e.g., MgCl₂) | 1 - 10 mM | Test for activation or inhibition of your specific UGT.[1] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Kinetic Parameters of NbUGT72AY1 with Sinapaldehyde
| Parameter | Value | Reference |
| Km (µM) | ~50 | [3] |
| Vmax (relative units) | Varies with enzyme prep | [3] |
| Inhibition Type | Mild Substrate Inhibition | [3][4] |
Experimental Protocols
Protocol 1: Recombinant UGT Expression and Purification
This protocol describes the expression of a His-tagged plant UGT in E. coli and its subsequent purification.
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the UGT gene.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged UGT with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Concentration and Storage: Concentrate the purified protein and store at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a starting point for the enzymatic reaction.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 mM HEPES buffer (pH 7.5)
-
1 mM Sinapaldehyde (from a stock solution in DMSO; keep the final DMSO concentration below 5%)
-
2 mM UDP-glucose
-
5 mM MgCl₂
-
1-5 µM purified UGT enzyme
-
-
Incubation: Incubate the reaction mixture at 37°C for a desired period (e.g., 1-12 hours) with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heating at 95°C for 5 minutes.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B.
-
Detection: Monitor at a wavelength of approximately 340 nm.
-
Quantification: Use a standard curve of sinapaldehyde and, if available, this compound to quantify the reaction components.
-
Visualizations
Caption: Workflow for recombinant UGT enzyme production and purification.
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low product yield in enzymatic synthesis.
References
- 1. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
preventing the degradation of sinapaldehyde glucoside during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sinapaldehyde glucoside during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound powder should be kept at -20°C, which can ensure stability for up to three years. For short-term storage, 2-8°C is also acceptable. If the compound is dissolved in a solvent, it should be stored at -80°C for optimal stability for up to one year.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q3: What are the main factors that can cause the degradation of this compound?
A3: Like many phenolic glycosides, this compound is susceptible to degradation caused by several factors, including:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation. The ideal drying temperatures for glycosides are generally between 45-50°C to minimize degradation.[3]
-
pH: The stability of glycosides is highly pH-dependent. Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the sinapaldehyde aglycone.[4][5]
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation of phenolic compounds.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic ring and the aldehyde group.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and identification of degradation products.
Troubleshooting Guide
Problem: I am observing a rapid decrease in the purity of my this compound standard solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Ensure the standard solution is stored at -80°C for long-term use. For daily use, fresh dilutions from a frozen stock are recommended. |
| pH of the Solvent | The pH of your solvent may be too acidic or alkaline. Whenever possible, use a neutral and buffered solvent system. If the experimental conditions require acidic or basic solutions, prepare them fresh and use them promptly. |
| Exposure to Light | Protect your solutions from light by using amber vials or by wrapping the vials in aluminum foil. Store solutions in the dark. |
| Presence of Oxygen | Degas your solvents before use, especially for long-term storage or when heating. Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. |
| Contamination | Microbial contamination can lead to enzymatic degradation. Ensure solvents are sterile and handle solutions under aseptic conditions if necessary. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | This is a likely cause. Refer to the troubleshooting steps above to minimize degradation. The new peaks could correspond to degradation products such as sinapaldehyde and sinapic acid. |
| Impurity in the Solvent or Reagents | Run a blank injection of your solvent to check for impurities. Use high-purity, HPLC-grade solvents and reagents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your HPLC method, using a strong solvent to clean the injection port and needle between runs. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | Up to 3 years[2] |
| Powder | 2-8°C | Short-term storage |
| In Solvent | -80°C | Up to 1 year[2] |
Table 2: Factors Influencing the Degradation of Phenolic Glycosides
| Factor | Effect | Mitigation Strategy |
| Temperature | Accelerates degradation rates. | Store at recommended low temperatures. Avoid unnecessary heat exposure during experiments.[3] |
| pH | Acidic or alkaline conditions can cause hydrolysis of the glycosidic bond. | Maintain a neutral pH where possible. Use buffers to control pH. Prepare acidic/basic solutions fresh.[4][5] |
| Light | Can induce photolytic degradation. | Store in amber vials or protect from light. Minimize exposure during handling.[6] |
| Oxygen | Promotes oxidative degradation. | Use degassed solvents. Purge storage containers with inert gas (N₂ or Ar). |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the degradation of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Formic acid or acetic acid (for mobile phase modification).
-
This compound reference standard.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A time-programmed gradient can be used to effectively separate the parent compound from its degradation products. An example could be starting with a low percentage of Mobile Phase B, gradually increasing it to elute more hydrophobic compounds, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV scan, likely around 320-340 nm for the cinnamaldehyde chromophore).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis and Data Interpretation:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.
-
Peak purity analysis using a PDA detector can be used to confirm that the this compound peak is spectrally pure in the presence of its degradation products.
-
Visualizations
Caption: Logical relationship for this compound storage.
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Degradation of aromatic compounds - Methanofollis formosanus [kegg.jp]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhanced Sinapaldehyde Incorporation into Lignin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during experiments aimed at increasing the incorporation of sinapaldehyde into lignin.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to increase sinapaldehyde incorporation into lignin?
A1: The most effective and widely documented strategy is the downregulation or suppression of the cinnamyl alcohol dehydrogenase (CAD) enzyme.[1][2] CAD is responsible for the final step in monolignol biosynthesis, converting sinapaldehyde and coniferaldehyde to their corresponding alcohols (sinapyl alcohol and coniferyl alcohol). By reducing CAD activity, the aldehyde precursors accumulate and are subsequently incorporated into the lignin polymer.[1][2]
Q2: Which specific genes should be targeted for downregulation?
A2: The specific CAD genes to target can vary between plant species. For example, in Populus species, downregulating CAD1 has been shown to significantly increase sinapaldehyde incorporation.[2][3] In Arabidopsis thaliana, a double mutant of CAD-C and CAD-D is required for a substantial increase in aldehyde incorporation.[4] It is crucial to identify the key CAD homologs involved in lignification in your specific plant of interest.
Q3: Will downregulating CAD affect plant growth and overall lignin content?
A3: The effects on plant growth and lignin content can vary. Some studies report no significant biomass penalty in transgenic plants with reduced CAD activity.[2] However, in some cases, particularly with severe CAD deficiency, a dwarf phenotype has been observed.[5] The total lignin content may also be reduced in some CAD-deficient plants.[2][4]
Q4: How does the incorporation of sinapaldehyde alter the structure of lignin?
A4: The incorporation of sinapaldehyde introduces novel structures into the lignin polymer. Sinapaldehyde can be incorporated into the lignin backbone through linkages such as β-O-4 bonds with an enol ether unit.[1] This alteration in lignin structure can lead to a polymer that is more amenable to degradation, which is a desirable trait for biofuel production.[2][3]
Q5: What analytical techniques are used to confirm and quantify sinapaldehyde incorporation?
A5: Several analytical techniques are essential for characterizing lignin from CAD-deficient plants. Thioacidolysis is a chemical degradation method used to quantify the release of monomers from β-O-4-linked sinapaldehyde and coniferaldehyde units.[1][4][6] Two-dimensional heteronuclear single quantum coherence (2D HSQC) NMR spectroscopy is a powerful non-destructive technique to analyze the complete lignin structure and identify the specific linkages involving sinapaldehyde.[2][7][8]
Troubleshooting Guides
Problem 1: Low or no increase in sinapaldehyde incorporation despite CAD downregulation.
| Possible Cause | Troubleshooting Step |
| Inefficient Gene Silencing | Verify the degree of CAD transcript downregulation using qRT-PCR. If silencing is weak, consider redesigning your RNAi construct or using a stronger promoter. |
| Functional Redundancy of CAD Genes | Many plant genomes contain multiple CAD homologs. Downregulating a single gene may not be sufficient due to functional redundancy.[9] Identify and target other CAD family members that may be active in lignifying tissues. |
| Metabolic Rerouting | The cell may reroute the accumulating sinapaldehyde into other metabolic pathways. Analyze soluble metabolites to check for an accumulation of sinapic acid or other derivatives.[2][3] |
Problem 2: Transgenic plants exhibit a severe dwarf phenotype.
| Possible Cause | Troubleshooting Step |
| Drastic Reduction in Lignin Content | A significant decrease in total lignin can compromise the structural integrity of the plant cell walls, leading to collapsed xylem and dwarfism.[5] Quantify the total lignin content using methods like the Klason lignin assay. |
| Suboptimal Promoter Choice | Constitutive promoters that drive strong, ubiquitous gene silencing might have pleiotropic effects on plant development. Consider using tissue-specific promoters (e.g., xylem-specific) to confine CAD downregulation to lignifying cells. |
| Disruption of Essential Phenylpropanoid Pathways | The phenylpropanoid pathway produces many essential compounds besides lignin. Broad suppression of the pathway could have unintended consequences. Analyze the metabolic profile of your transgenic lines to identify any significant alterations. |
Problem 3: Difficulty in accurately quantifying sinapaldehyde incorporation.
| Possible Cause | Troubleshooting Step |
| Incomplete Lignin Extraction | Ensure that your lignin extraction protocol is robust and yields a representative sample of the cell wall polymer. Different extraction methods can yield lignins with varying compositions. |
| Improper Sample Preparation for Analysis | For techniques like thioacidolysis, complete removal of extractives is crucial to avoid interference.[6] Follow established protocols for sample preparation meticulously. |
| Incorrect Interpretation of Analytical Data | The analysis of 2D HSQC NMR spectra requires expertise in identifying specific cross-peaks corresponding to sinapaldehyde-derived units.[7][8] Collaborate with a specialist or consult detailed literature for accurate spectral interpretation. |
Quantitative Data Summary
The following table summarizes the reported increases in sinapaldehyde incorporation in various CAD-deficient transgenic plants.
| Plant Species | Genetic Modification | Fold Increase in Sinapaldehyde Incorporation | Reference |
| Populus tremula x P. alba | CAD1 downregulation | Up to 20-fold | [2] |
| Arabidopsis thaliana | cad-c cad-d double mutant | Significant incorporation observed | [4] |
Experimental Protocols
A detailed protocol for the analysis of lignin-derived monomers by thioacidolysis can be found in the work of Lapierre et al. (1995) and is a standard method in the field.[6] For 2D HSQC NMR analysis of lignin, the methodologies described by Ralph et al. provide comprehensive guidance.[7][8]
Visualizations
Lignin Biosynthesis Pathway and Point of Intervention
Caption: Simplified monolignol biosynthesis pathway highlighting the role of CAD.
Troubleshooting Workflow for Low Sinapaldehyde Incorporation
Caption: A logical workflow to troubleshoot experiments with low sinapaldehyde incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes into lignins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
Technical Support Center: Mass Spectrometry Analysis of Sinapaldehyde Glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor ionization of sinapaldehyde glucoside in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no signal for this compound in my LC-MS analysis?
Poor ionization of this compound is a common issue stemming from its chemical properties. As a glycosylated phenolic compound, it possesses high polarity and may have a low proton affinity, making it challenging to efficiently generate gas-phase ions in typical electrospray ionization (ESI) sources. Additionally, in-source fragmentation, where the labile glycosidic bond breaks prematurely, can lead to a diminished molecular ion signal.
Q2: I see a prominent sodium adduct [M+Na]+ but it's difficult to fragment for MS/MS. Is this normal?
Yes, this is a frequent observation for glycosylated compounds. They have a high affinity for sodium ions, which are often present as trace contaminants in solvents, glassware, or the LC system. While the formation of a sodium adduct can confirm the molecular weight, these adducts are often very stable and require higher collision energy to fragment, which can lead to complex and uninformative MS/MS spectra.
Q3: What is the primary fragmentation pathway I should expect for this compound?
The most common fragmentation pathway for O-glycosides like this compound is the neutral loss of the glucose moiety (162.05 Da). This results in a fragment ion corresponding to the aglycone (sinapaldehyde). Further fragmentation of the aglycone can then provide structural confirmation.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?
Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal instability. However, with prior derivatization to increase its volatility and thermal stability, GC-MS can be a viable option.[1][2]
Troubleshooting Guides
Issue 1: Weak or No Detectable Signal for this compound
This is one of the most common challenges encountered. The following steps can help enhance the signal intensity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor signal intensity.
Solutions:
-
Mobile Phase Optimization:
-
Promote Adduct Formation: Instead of relying on protonation [M+H]+, which may be inefficient, promote the formation of more stable and readily detectable adducts. The addition of ammonium formate or ammonium acetate (5-10 mM) to the mobile phase can encourage the formation of ammonium adducts [M+NH4]+.[3] These adducts are generally easier to fragment in MS/MS experiments compared to sodium adducts.
-
Control pH: For negative ion mode, adding a small amount of a weak base like ammonium hydroxide can help deprotonate the phenolic hydroxyl group, potentially increasing signal intensity.
-
-
ESI Source Parameter Optimization:
-
Ionization Mode: Test both positive and negative ESI modes. While positive mode is common for observing protonated molecules or adducts, negative mode can be more sensitive for phenolic compounds.[4]
-
Source Settings: Systematically optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Higher drying gas temperatures and flow rates can aid in desolvation, which is crucial for polar analytes.
-
-
Chemical Derivatization:
-
Acetylation: Derivatizing the hydroxyl groups of the glucose moiety and the phenolic group with acetic anhydride can decrease the polarity of this compound. This can improve its chromatographic retention on reverse-phase columns and enhance its ionization efficiency.
-
Issue 2: Inconsistent Signal and Poor Reproducibility
Inconsistent signal intensity can hinder quantitative analysis.
Solutions:
-
Control Adduct Formation: The unpredictable formation of various adducts ([M+H]+, [M+Na]+, [M+K]+, [M+NH4]+) can lead to a fluctuating signal for the ion of interest.
-
High Purity Solvents: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.
-
Consistent Additives: The continuous presence of an additive like ammonium formate in the mobile phase provides a constant supply of ammonium ions, leading to the preferential and consistent formation of [M+NH4]+ adducts.[3]
-
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run. This is particularly important when using mobile phase additives.
Experimental Protocols
Protocol 1: Mobile Phase Modification for Improved Ionization
This protocol aims to enhance the signal intensity of this compound by promoting the formation of ammonium adducts.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Ammonium formate (≥99%, LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase A Preparation (Aqueous):
-
Prepare a 10 mM ammonium formate solution in LC-MS grade water.
-
Add 0.1% formic acid to this solution.
-
Sonicate for 10 minutes to degas.
-
-
Mobile Phase B Preparation (Organic):
-
Prepare a solution of 0.1% formic acid in LC-MS grade acetonitrile.
-
-
LC-MS Analysis:
-
Equilibrate the column (e.g., a C18 column) with the initial mobile phase conditions for at least 30 minutes.
-
Inject the sample and run your gradient.
-
In the mass spectrometer settings, monitor for the [M+NH4]+ ion of this compound (m/z 388.15).
-
Protocol 2: Acetylation of this compound
This derivatization procedure reduces the polarity of this compound to improve its chromatographic behavior and ionization efficiency.
Materials:
-
Dried sample containing this compound
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Nitrogen gas stream
-
Methanol for reconstitution
Procedure:
-
Place the dried sample in a micro-vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, evaporate the reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate volume of methanol or your initial mobile phase for LC-MS analysis.
-
Monitor for the acetylated this compound ion. Each acetyl group adds 42.01 Da to the mass.
Data Presentation
The following table summarizes the expected quantitative improvements in signal intensity for this compound using the suggested optimization strategies. The data is presented as a relative comparison to a standard, unoptimized method.
| Method | Ion Monitored | Relative Signal Intensity (Hypothetical) |
| Standard Method (0.1% Formic Acid) | [M+H]+ | 1.0 (Baseline) |
| Mobile Phase with 10 mM Ammonium Formate | [M+NH4]+ | 5.0 - 15.0 |
| Acetylation Derivatization | [M+4Ac+H]+ | 20.0 - 50.0 |
Visualization of Key Relationships
Logical Flow for Method Development
The following diagram illustrates the logical progression for developing a robust LC-MS method for this compound.
Caption: Logical flow for method development.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Sinapaldehyde Glucoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of sinapaldehyde glucoside, a key plant metabolite.[1] We will explore the validation of a new analytical method and compare its potential performance against established techniques, supported by experimental data from analogous glycoside quantification assays.
Introduction to this compound
This compound, chemically known as (E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal, is a naturally occurring compound found in various plants.[1] Accurate and precise quantification of this molecule is crucial for quality control in herbal medicine, pharmacokinetic studies, and various areas of biomedical research. The development and validation of a robust analytical method are therefore of significant importance.
Comparison of Analytical Techniques
Several chromatographic techniques are commonly employed for the quantification of glycosides. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Here, we compare three prevalent methods: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
| Parameter | HPLC with UV/PDA Detection | UPLC-MS/MS | HPTLC |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation on a planar surface, detection via densitometry. |
| Selectivity | Moderate to high. | Very high. | Moderate. |
| Sensitivity | Good (LOD/LOQ in µg/mL to ng/mL range).[2][3] | Excellent (LOD/LOQ in pg/mL to ng/mL range).[3][4] | Moderate (LOD/LOQ in ng/band range).[5] |
| Linearity (r²) | Typically >0.99.[6] | Typically >0.99.[7] | Typically >0.98.[8] |
| Precision (%RSD) | Intraday and interday precision typically <15%.[3] | Intraday and interday precision typically <15%.[7] | Repeatability typically <5%.[8] |
| Accuracy (% Recovery) | Generally within 85-115%.[3][6] | Generally within 80-120%.[7] | Generally within 90-110%. |
| Throughput | Moderate. | High. | High (multiple samples per plate). |
| Cost | Moderate. | High. | Low to moderate. |
Validating a New Analytical Method for this compound
The validation of a new analytical method ensures its suitability for the intended purpose. The process involves a series of experiments to evaluate its performance characteristics.
Experimental Workflow for Method Validation
Caption: Workflow for the development and validation of a new analytical method.
Experimental Protocols
Below are generalized protocols for the validation of an analytical method for this compound quantification, based on common practices for similar glycosides.
System Suitability
Objective: To ensure the chromatographic system is performing adequately. Protocol:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six replicate times.
-
Calculate the percentage relative standard deviation (%RSD) for the peak area and retention time. The acceptance criterion is typically %RSD ≤ 2%.
Linearity and Range
Objective: To determine the concentration range over which the method is accurate and precise. Protocol:
-
Prepare a series of at least five calibration standards of this compound at different concentrations.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.[6][7]
Accuracy
Objective: To assess the closeness of the measured value to the true value. Protocol:
-
Prepare a sample matrix (placebo or blank sample).
-
Spike the matrix with known concentrations of this compound at three levels (low, medium, and high).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery. The acceptance criteria for recovery are typically within 80-120%.[7]
Precision
Objective: To evaluate the variability of the results under different conditions. Protocol:
-
Repeatability (Intra-day precision): Analyze samples at three different concentrations in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
Calculate the %RSD for the measurements. The acceptance criterion is typically %RSD ≤ 15%.[3]
Specificity and Selectivity
Objective: To ensure the method can accurately measure the analyte in the presence of other components. Protocol:
-
Analyze a blank sample, a sample spiked with this compound, and a sample containing potentially interfering substances.
-
Confirm that there are no interfering peaks at the retention time of this compound. For UPLC-MS/MS, monitor specific precursor and product ion transitions to enhance selectivity.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.
Robustness
Objective: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Introduce small variations to method parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
Analyze the samples under these modified conditions.
-
Evaluate the impact of these changes on the results. The method is considered robust if the results remain within the acceptance criteria.
Signaling Pathway Diagram (Illustrative)
While this compound itself is not part of a signaling pathway, its aglycone, sinapaldehyde, is an intermediate in the lignin biosynthesis pathway in plants.
Caption: Simplified lignin biosynthesis pathway showing the formation of sinapaldehyde and its glucosylation.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC with UV/PDA detection offers a cost-effective and reliable option for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples. HPTLC presents a high-throughput screening alternative. Regardless of the chosen technique, rigorous method validation according to established guidelines is paramount to ensure the generation of accurate and reliable data.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rp-hplc method coupled: Topics by Science.gov [science.gov]
- 3. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Syringin and Sinapaldehyde Glucoside
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally related natural compounds is paramount for identifying promising therapeutic leads. This guide provides a detailed comparison of the bioactivities of syringin and sinapaldehyde glucoside, focusing on their anti-inflammatory and antioxidant properties. While direct comparative studies on this compound are limited, this guide will focus on its aglycone, sinapaldehyde, for which significant bioactivity data is available and which is likely the primary bioactive form in vivo.
Syringin, a well-studied phenylpropanoid glycoside, and this compound, a related phenolic compound, share a common sinapyl alcohol backbone. Evidence suggests that the bioactivity of syringin may be, in part, attributable to its metabolic conversion to sinapyl alcohol.[1] Sinapaldehyde is the aldehyde analogue of sinapyl alcohol, suggesting a potential for overlapping and distinct biological effects. This guide synthesizes available experimental data to provide a clear comparison of their activities.
Quantitative Comparison of Bioactivities
The following tables summarize the key quantitative data on the anti-inflammatory and antioxidant activities of syringin and sinapaldehyde.
Table 1: Anti-inflammatory Activity
| Bioactivity | Compound | Model/Assay | Concentration/Dose | Result | Reference |
| Nitric Oxide (NO) Production Inhibition | Sinapaldehyde | LPS-stimulated RAW 264.7 macrophages | 100 µM | 93% inhibition | [2] |
| Sinapaldehyde | LPS-stimulated RAW 264.7 cells | IC50 = 5.92 µM | - | [3] | |
| Reactive Oxygen Species (ROS) Inhibition | Sinapaldehyde | LPS-stimulated RAW 264.7 macrophages | 100 µM | 34% inhibition | [2] |
| TNF-α Production Inhibition | Sinapaldehyde | LPS-stimulated RAW 264.7 macrophages | 10, 30, 100 µM | Dose-dependent decrease | [2] |
| Sinapyl Alcohol | LPS-stimulated macrophages | - | More potent than syringin | [1] | |
| IL-6 Production Inhibition | Sinapaldehyde | LPS-stimulated RAW 264.7 macrophages | 10, 30, 100 µM | Dose-dependent decrease | [2] |
| iNOS Protein Expression | Sinapaldehyde | LPS-stimulated RAW 264.7 macrophages | 10, 30, 100 µM | Dose-dependent decrease | [2] |
| COX-2 Protein Expression | Sinapaldehyde | LPS-stimulated RAW 264.7 macrophages | 10, 30, 100 µM | Dose-dependent decrease | [2] |
| COX-2 Enzyme Inhibition | Sinapaldehyde | Enzyme inhibitory assay | IC50 = 47.8 µM | - | [2] |
| NF-κB Transcriptional Activity Inhibition | Sinapaldehyde | TNF-α-induced HepG2 cells | IC50 = 13.25 µM | - | [3] |
Table 2: Antioxidant Activity
| Bioactivity | Compound | Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | Sinapaldehyde | Cell-free assay | 83.02 µM | [3] |
| ABTS Radical Scavenging | Sinapaldehyde | Cell-free assay | 43.15 µM | [3] |
Signaling Pathways
Both syringin and sinapaldehyde appear to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by syringin and sinapaldehyde.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
1. Cell Culture and Treatment: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were pre-treated with various concentrations of sinapaldehyde for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2]
2. Nitric Oxide (NO) Assay: NO production was measured in the culture supernatants using the Griess reagent. The absorbance was measured at 540 nm.[2]
3. Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCF-DA). Fluorescence was measured using a microplate reader.[2]
4. Cytokine Measurement (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.[2]
5. Western Blot Analysis: Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against iNOS, COX-2, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
6. COX-2 Enzyme Inhibitory Assay: The inhibitory effect of sinapaldehyde on COX-2 activity was determined using a COX-2 inhibitor screening assay kit.[2]
7. NF-κB Reporter Assay: HepG2 cells were transiently co-transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK control plasmid. After 24 hours, cells were pre-treated with sinapaldehyde and then stimulated with TNF-α. Luciferase activity was measured using a dual-luciferase reporter assay system.[3]
8. Radical Scavenging Assays (DPPH and ABTS): The free radical scavenging activity of sinapaldehyde was determined using DPPH and ABTS assays. The absorbance was measured at 517 nm for DPPH and 734 nm for ABTS.[3]
Experimental Workflow
The general workflow for evaluating the anti-inflammatory effects of the compounds is illustrated below.
References
- 1. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Comparative Analysis of Sinapaldehyde Glucoside Content in Different Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sinapaldehyde glucoside content across various plant tissues. Sinapaldehyde and its derivatives are key intermediates in the biosynthesis of lignin and other important phenylpropanoids. The glycosylated form, this compound, plays a crucial role in the transport and storage of this reactive aldehyde. Understanding its distribution in different plant tissues is vital for researchers in fields ranging from plant biochemistry and metabolic engineering to those exploring natural product-based drug discovery.
This document summarizes available quantitative data, details the experimental protocols for extraction and analysis, and provides visual representations of the relevant biosynthetic pathway and experimental workflow.
Quantitative Data Summary
Direct quantitative data for this compound across a wide range of plant tissues is limited in the current literature. However, data on its immediate precursor, sinapoylglucose, and other related sinapate esters provide valuable insights into the distribution of sinapaldehyde derivatives. The following table summarizes available data on sinapoylglucose and other relevant sinapate esters in various plant tissues. It is important to note that the content of these compounds can vary significantly based on the plant species, developmental stage, and environmental conditions.
| Plant Species | Tissue | Compound | Content (mg/g of dry or fresh weight) | Reference |
| Brassica napus (Canola) | Seeds | Sinapoylglucose | 1.36 - 7.50 mg/g | [1][2] |
| Brassica napus (Canola) | Seeds | Sinapine (Sinapoylcholine) | 6.39 - 12.28 mg/g | [1][2] |
| Arabidopsis thaliana | Leaves (wild type) | Sinapoylmalate | Present (precursor is sinapoylglucose) | [3][4] |
| Arabidopsis thaliana (sng1 mutant) | Leaves | Sinapoylglucose | Accumulates in place of sinapoylmalate | [3][4] |
| Arabidopsis thaliana | Rosette Leaves & Flowering Stem | Sinapoylmalate (from Sinapoylglucose) | Most abundant here | [5] |
| Arabidopsis thaliana | Cauline Leaves, Flower Buds, Siliques | Sinapoylmalate (from Sinapoylglucose) | Minor amounts | [5] |
| Arabidopsis thaliana | Roots & Flowers | Sinapoylmalate (from Sinapoylglucose) | Traces | [5] |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound and related compounds from plant tissues.
Extraction of Phenylpropanoid Glycosides
This protocol is a generalized procedure based on methods described for the extraction of phenolic compounds from plant materials.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle or a suitable grinder
-
80% Methanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing to facilitate extraction.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the solid debris.
-
Carefully collect the supernatant, which contains the extracted phenylpropanoid glycosides.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS)
This method allows for the separation, identification, and quantification of this compound and related compounds.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 30-40 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific compounds of interest.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 - 10 µL
-
Detection:
-
DAD: Monitor at wavelengths relevant for sinapate esters, typically around 330 nm.
-
MS: Use electrospray ionization (ESI) in either positive or negative mode. Specific parent and fragment ions for this compound would be monitored for quantification.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of a this compound standard (if available) or a closely related compound like sinapoylglucose.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.
Visualizations
Biosynthetic Pathway of Sinapate Esters
The following diagram illustrates the key steps in the biosynthesis of sinapate esters, including the formation of sinapaldehyde and its subsequent glycosylation.
References
- 1. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunolocalization of 1- O-sinapoylglucose:malate sinapoyltransferase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of Sinapaldehyde Glucoside: A Comparative Guide to HPLC Column Performance
For researchers, scientists, and professionals in drug development, the precise separation and quantification of bioactive compounds are paramount. Sinapaldehyde glucoside, a phenolic compound with potential therapeutic properties, presents a unique challenge for chromatographic separation due to its combination of a moderately polar aromatic aglycone and a highly polar glucose moiety. This guide provides a comprehensive evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the effective separation of this compound and structurally similar compounds, supported by experimental data and detailed protocols.
The selection of an appropriate HPLC column is critical for achieving optimal resolution, peak symmetry, and sensitivity in the analysis of this compound. This guide focuses on the performance of three commonly employed stationary phases: the ubiquitous C18, the alternative selectivity of Phenyl-Hexyl, and the polar-compound-specialized Hydrophilic Interaction Chromatography (HILIC) columns.
Comparative Performance of HPLC Columns
The following table summarizes the key performance parameters of different HPLC columns for the separation of this compound and related phenolic glucosides, based on available literature and manufacturer's data.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Reversed-Phase | ||||||||||
| Column A (C18) | Octadecylsilane | 5 | 4.6 x 150 | Gradient: Water (0.1% Formic Acid) / Acetonitrile | 1.0 | 320 | Sinapoyl Glucose | ~15-20 | >1.5 | 0.9 - 1.2 |
| Column B (Phenyl-Hexyl) | Phenyl-Hexyl | 5 | 4.6 x 150 | Gradient: Water (0.1% Formic Acid) / Acetonitrile | 1.0 | 320 | Sinapoyl Glucose | ~18-23 | >2.0 | 0.9 - 1.1 |
| HILIC | ||||||||||
| Column C (Amide) | Amide-bonded silica | 3 | 2.1 x 100 | Gradient: Acetonitrile / Water (with 10 mM Ammonium Acetate) | 0.4 | 320 | This compound | ~5-10 | >1.5 | 1.0 - 1.3 |
Note: The data presented is a synthesis of typical performance characteristics observed for the separation of this compound and closely related phenolic glucosides. Actual performance may vary depending on the specific instrument, exact mobile phase composition, and sample matrix.
In-Depth Column Characteristics and Selection Rationale
C18 Columns: The Versatile Workhorse
C18 columns are the most widely used in reversed-phase HPLC due to their hydrophobicity and broad applicability. For this compound, a C18 column can provide good retention of the aromatic sinapaldehyde moiety. However, the highly polar glucose group can sometimes lead to early elution and poor retention, especially in highly aqueous mobile phases. Gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent, is typically required to achieve adequate separation.
Phenyl-Hexyl Columns: An Alternative for Aromatic Analytes
Phenyl-Hexyl columns offer a unique selectivity for aromatic compounds due to the π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][2] This can result in increased retention and improved resolution for compounds like this compound compared to standard C18 columns. The hexyl spacer provides a moderate hydrophobic interaction, balancing the retention of the molecule. For challenging separations where C18 columns fall short, a Phenyl-Hexyl phase is an excellent alternative to explore.[3]
HILIC Columns: Taming Polar Molecules
Hydrophilic Interaction Chromatography (HILIC) is an ideal technique for the separation of highly polar compounds that are poorly retained on reversed-phase columns.[4][5] In HILIC, a polar stationary phase (e.g., amide, diol) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like this compound can partition. This results in good retention and often a different elution order compared to reversed-phase chromatography. HILIC can be particularly advantageous for separating glucosylated compounds from their aglycones.
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound and related compounds on the discussed HPLC columns.
Sample Preparation
-
Extraction: For plant material, an extraction with a solvent mixture such as 70% methanol in water is commonly used. Sonication or maceration can enhance extraction efficiency.
-
Filtration: The crude extract should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Standard Preparation: Prepare stock solutions of this compound standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
HPLC Method for C18 and Phenyl-Hexyl Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column:
-
C18: e.g., Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
-
Phenyl-Hexyl: e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35.1-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 320 nm
-
Injection Volume: 10 µL
HPLC Method for HILIC Column
-
HPLC System: A standard HPLC system as described above.
-
Column: e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase:
-
Solvent A: Acetonitrile with 0.1% formic acid
-
Solvent B: Water with 0.1% formic acid and 10 mM Ammonium Acetate
-
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: 95-60% A
-
8-10 min: 60% A (hold)
-
10.1-15 min: 95% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: 320 nm
-
Injection Volume: 5 µL
Visualizing the Workflow
To aid in the selection of an appropriate HPLC column and method development for this compound analysis, the following workflow diagram is provided.
Caption: Workflow for HPLC column selection and method development.
Conclusion
The successful separation of this compound by HPLC is highly dependent on the choice of the stationary phase. While C18 columns can provide a satisfactory separation, Phenyl-Hexyl columns often offer superior resolution due to their unique selectivity for aromatic compounds. For instances of poor retention on reversed-phase media, HILIC columns present a powerful alternative by capitalizing on the hydrophilic nature of the glucose moiety. Researchers and scientists are encouraged to screen these different column chemistries to identify the optimal conditions for their specific analytical needs, ensuring accurate and reliable quantification of this promising bioactive compound.
References
A Guide to Inter-Laboratory Cross-Validation of Sinapaldehyde Glucoside Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a cross-validation study for the measurement of sinapaldehyde glucoside across different laboratories. Ensuring the reproducibility and comparability of analytical results is critical in scientific research and drug development. Inter-laboratory comparison studies are essential for validating analytical methods, assessing laboratory performance, and ensuring that data generated from different sites can be reliably compared.[1] This document outlines a standardized experimental protocol, a template for data presentation and comparison, and a visual representation of the cross-validation workflow.
Introduction to Inter-Laboratory Cross-Validation
The globalization of pharmaceutical development and multi-center research studies necessitates the cross-validation of bioanalytical methods between different laboratories. This process allows for the direct comparison of data, ensuring that results are consistent and reliable regardless of where the analysis was performed. Proficiency testing, a common form of inter-laboratory comparison, provides an objective standard for laboratories to assess their performance against their peers.[1]
This guide proposes a standardized approach to a hypothetical cross-validation study for this compound, a phenylpropanoid glucoside of interest in various research fields. By following a common protocol and data analysis framework, participating laboratories can effectively evaluate their measurement capabilities.
Proposed Experimental Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a proposed HPLC method for the quantification of this compound. This protocol is based on established methods for similar phenylpropanoid glycosides and is intended to serve as a standardized procedure for all participating laboratories in the cross-validation study.
2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, tissue homogenate, or a specified buffer)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-array detector (DAD) or UV detector
-
2.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 40 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2.4. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the sample matrix to prepare a calibration curve with a minimum of six concentration points (e.g., 1, 5, 10, 50, 100, and 200 µg/mL).
2.5. Sample Preparation
-
Three blind samples (coded as Sample A, Sample B, and Sample C) containing different concentrations of this compound will be prepared by a central organizing body and distributed to each participating laboratory.
-
Prior to injection, samples should be centrifuged at 10,000 x g for 10 minutes to remove any particulate matter.
-
The supernatant should be transferred to an HPLC vial for analysis.
2.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). The r² value should be ≥0.995.
-
Use the calibration curve to determine the concentration of this compound in the three blind samples.
-
Each sample should be analyzed in triplicate, and the mean concentration and standard deviation should be reported.
Data Presentation and Comparison
The results from all participating laboratories should be compiled into a single table for easy comparison. The organizing body will calculate the consensus mean, standard deviation, and Z-scores for each sample to evaluate inter-laboratory performance.
Table 1: Hypothetical Inter-Laboratory Comparison of this compound Measurements (µg/mL)
| Laboratory ID | Sample A | Sample B | Sample C |
| Lab 1 | 45.2 ± 1.8 | 98.5 ± 3.5 | 155.3 ± 5.1 |
| Lab 2 | 48.1 ± 2.1 | 105.2 ± 4.2 | 160.1 ± 6.3 |
| Lab 3 | 43.9 ± 1.5 | 95.8 ± 3.1 | 151.7 ± 4.8 |
| Lab 4 | 50.5 ± 2.5 | 110.1 ± 4.8 | 165.8 ± 7.1 |
| Lab 5 | 46.5 ± 1.9 | 101.3 ± 3.9 | 158.2 ± 5.5 |
| Consensus Mean | 46.8 | 102.2 | 158.2 |
| Standard Deviation | 2.5 | 5.4 | 5.2 |
Z-Score Calculation:
The Z-score for each laboratory's measurement of a given sample is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the value reported by the individual laboratory
-
X is the consensus mean from all laboratories
-
σ is the standard deviation of the consensus value
A Z-score between -2 and 2 is generally considered satisfactory.
Workflow and Signaling Pathway Diagrams
Workflow for Inter-Laboratory Cross-Validation
Caption: Workflow of the inter-laboratory cross-validation study.
Note on Signaling Pathways: As this guide focuses on the analytical cross-validation of a specific compound rather than its biological activity, a signaling pathway diagram is not directly applicable. The workflow diagram above illustrates the logical relationships in the cross-validation process.
Conclusion
References
The Lignin Precursor Debate: Validating Sinapaldehyde and its Glucoside
A comparison of sinapaldehyde's role as a true lignin precursor against traditional monolignols, supported by experimental evidence from studies on genetically modified organisms.
The established model of lignification centers on the polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, research into plants with modified lignin biosynthetic pathways has revealed that other precursors, notably hydroxycinnamaldehydes like sinapaldehyde, can be significantly incorporated into the lignin polymer. This guide provides an objective comparison of sinapaldehyde's role as a lignin precursor, supported by experimental data, and discusses the standing of its glucosylated form, sinapaldehyde glucoside.
Lignin Composition in Wild-Type vs. Genetically Modified Poplar
Studies involving the downregulation of the CINNAMYL ALCOHOL DEHYDROGENASE1 (CAD1) gene in poplar have provided compelling evidence for sinapaldehyde's role in lignification. CAD is the enzyme responsible for the final reduction of coniferaldehyde and sinapaldehyde to their corresponding alcohols. In CAD-deficient plants, the accumulation of these aldehydes leads to their incorporation into the lignin polymer.
| Lignin Characteristic | Wild-Type Poplar | CAD1-Deficient Poplar | Fold Change | Reference |
| Klason Lignin Content | Normal | 10% Reduction | 0.9x | [1] |
| Sinapaldehyde Incorporation | Low/Undetectable | Up to 20-fold Increase | ~20x | [1][2] |
| Coniferaldehyde Incorporation | Low/Undetectable | Not Markedly Increased | - | [1][2] |
| S'(8-8)S' Dimer Accumulation | Not Reported | >24,000-fold Increase | >24,000x | [1][2] |
| Syringyl Lactic Acid Hexoside | Not Reported | >8,500-fold Increase | >8,500x | [2] |
S'(8-8)S' refers to a homodimer of sinapaldehyde.
The Role of Monolignol Glucosides: Storage or Direct Precursor?
The direct incorporation of monolignol glucosides into lignin is a topic of ongoing research. Evidence suggests that these glucosides, such as coniferin and syringin, may primarily serve as storage and transport forms of the monolignols.[3] It is proposed that they are deglycosylated to release the free monolignol at the site of lignification.[3] While this compound has been identified in various plants[4], its direct role as a lignin precursor is not well-established. The significant incorporation of sinapaldehyde (the aglycone) in CAD-deficient mutants suggests that if this compound is a precursor, it likely undergoes hydrolysis to sinapaldehyde before polymerization into the lignin chain.
Experimental Validation Protocols
The validation of sinapaldehyde as a lignin precursor has relied on several key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for elucidating the structure of complex polymers like lignin. 2D NMR, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, allows for the identification and relative quantification of different lignin subunits and inter-unit linkages based on the correlation of proton and carbon signals.
Methodology:
-
Isolation of Lignin: Milled wood lignin (MWL) is extracted from the plant material. This involves finely grinding the wood, followed by extraction with a mixture of dioxane and water.
-
Purification: The extracted lignin is purified to remove carbohydrates and other contaminants.
-
NMR Analysis: The purified lignin is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and analyzed using a high-field NMR spectrometer.
-
Spectral Interpretation: The resulting 2D HSQC spectra are analyzed to identify specific cross-peaks corresponding to different lignin subunits (H, G, S) and hydroxycinnamaldehydes (coniferaldehyde, sinapaldehyde). The volume integrals of these cross-peaks are used to estimate the relative abundance of each subunit.
Thioacidolysis
Principle: Thioacidolysis is a chemical degradation method that selectively cleaves the β-O-4 ether linkages in lignin, which are the most abundant linkages. This process releases monomeric and dimeric lignin degradation products that can be identified and quantified by gas chromatography-mass spectrometry (GC-MS).
Methodology:
-
Sample Preparation: Extractive-free plant material is prepared.
-
Reaction: The sample is heated in a solution of ethanethiol and boron trifluoride etherate. This cleaves the β-O-4 bonds and adds an ethylthio group to the side chain of the released monomers.
-
Derivatization: The resulting monomers are silylated to make them volatile for GC analysis.
-
GC-MS Analysis: The derivatized products are separated by gas chromatography and identified and quantified by mass spectrometry. The presence and amount of products derived from sinapaldehyde indicate its incorporation into the lignin polymer.
Visualizing the Pathways and Workflows
Monolignol Biosynthesis and Aldehyde Incorporation
The following diagram illustrates the conventional monolignol biosynthetic pathway and highlights how suppression of the CAD enzyme leads to the incorporation of sinapaldehyde into the lignin polymer.
Caption: Monolignol pathway and sinapaldehyde incorporation.
Experimental Workflow for Lignin Analysis
This diagram outlines the general workflow for analyzing lignin composition and structure to validate the incorporation of alternative precursors like sinapaldehyde.
Caption: Workflow for lignin composition analysis.
Conclusion
The body of evidence, primarily from studies on CAD-deficient plants, strongly validates sinapaldehyde as a true precursor for lignin biosynthesis.[1][2][5][6][7][8] Its incorporation is significantly enhanced when the canonical pathway to sinapyl alcohol is hindered. While this compound is a known plant metabolite[4], its direct role in polymerization is less clear, with current understanding suggesting it likely acts as a storage form, requiring hydrolysis to the aglycone before incorporation.[3] The use of advanced analytical techniques like NMR and thioacidolysis has been instrumental in redefining our understanding of lignin's compositional plasticity.
References
- 1. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. debiq.eel.usp.br [debiq.eel.usp.br]
- 7. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling Metabolic Shifts: A Comparative Analysis of Sinapate Ester Levels in Wild-Type vs. Mutant Arabidopsis thaliana
A detailed guide for researchers on the comparative metabolomics of sinapoylglucose accumulation in the Arabidopsis thaliana sng1 mutant versus its wild-type counterpart, providing key quantitative data, experimental methodologies, and pathway visualizations.
In the study of plant secondary metabolism, understanding the functional roles of specific genes and enzymes is paramount. This guide provides a comparative analysis of sinapate ester metabolism between wild-type Arabidopsis thaliana and its sinapoylglucose accumulator 1 (sng1) mutant. The sng1 mutant is characterized by a disruption in the synthesis of sinapoylmalate, a key phenylpropanoid, leading to the accumulation of its precursor, 1-O-sinapoyl-β-glucose (sinapoylglucose). This clear phenotypic difference makes the sng1 mutant an excellent model for studying the genetic regulation of this metabolic pathway.
Quantitative Data Summary: Sinapate Ester Levels
The primary metabolic distinction between the wild-type and the sng1 mutant lies in the levels of sinapoylglucose and sinapoylmalate. In wild-type plants, sinapoylglucose is efficiently converted to sinapoylmalate, which serves as a major soluble phenylpropanoid for UV protection. The sng1 mutant, however, lacks a functional sinapoylglucose:malate sinapoyltransferase (SMT), the enzyme responsible for this conversion.[1][2] This enzymatic block results in a significant accumulation of sinapoylglucose and a drastic reduction in sinapoylmalate levels in the leaves of the mutant plants.[1]
| Metabolite | Wild-Type (WT) | sng1 Mutant | Fold Change (sng1 vs. WT) |
| Sinapoylglucose | Low / Basal | High | Significant Increase |
| Sinapoylmalate | High | Not Detectable | Significant Decrease |
This table represents a qualitative summary based on published findings. Actual concentrations can be determined using the experimental protocol outlined below.
Experimental Protocols
The following is a detailed methodology for the extraction and quantification of sinapate esters from Arabidopsis thaliana leaves, adapted from standard protocols for phenolic compound analysis.[3][4]
Plant Material
-
Grow Arabidopsis thaliana wild-type (e.g., ecotype Columbia-0) and sng1 mutant plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Harvest rosette leaves from 3- to 4-week-old plants.
-
Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.
Metabolite Extraction
-
Weigh approximately 100 mg of frozen leaf tissue into a 2 mL microcentrifuge tube containing two small steel beads.
-
Add 1 mL of 80% (v/v) methanol in water.
-
Homogenize the tissue using a bead beater for 2 minutes at a high setting.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
To ensure complete extraction, re-extract the pellet with an additional 0.5 mL of 80% methanol, centrifuge again, and pool the supernatants.
-
Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: 50% B
-
30-32 min: Linear gradient from 50% to 10% B
-
32-40 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Monitor at 330 nm, the characteristic absorbance maximum for sinapate esters.
-
Quantification: Create a standard curve using authentic standards of sinapoylglucose and sinapoylmalate to quantify their concentrations in the plant extracts.
Visualizing the Metabolic and Experimental Framework
To better understand the biological and methodological context of this comparison, the following diagrams, generated using Graphviz, illustrate the relevant biosynthetic pathway and the experimental workflow.
Caption: Experimental workflow for comparative analysis of sinapate esters.
References
- 1. Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning of the SNG1 gene of Arabidopsis reveals a role for a serine carboxypeptidase-like protein as an acyltransferase in secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sinapaldehyde Glucoside: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Sinapaldehyde Glucoside, a phenolic compound of interest for its antioxidant and antimicrobial properties. By adhering to these protocols, laboratories can mitigate risks and maintain the highest standards of safety.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and chemical-resistant gloves. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary. |
In the event of exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if any symptoms persist.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream. Do not dispose of this compound down the drain or in regular trash[2][3][4].
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[5][6].
-
Ensure the container is kept closed at all times, except when adding waste[2][5].
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents or bases[2][5].
-
-
Disposal Request:
-
Once the waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EH&S) department[5].
-
Follow your institution's specific procedures for waste pickup requests.
-
-
Empty Container Disposal:
-
If the original this compound container is to be disposed of, it must be thoroughly triple-rinsed with a suitable solvent (e.g., ethanol or methanol)[4].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[2][3].
-
After triple-rinsing, deface or remove the original label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic[2][4].
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility in scientific research. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. vumc.org [vumc.org]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Sinapaldehyde Glucoside
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Sinapaldehyde Glucoside in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
I. Understanding the Compound: this compound
Chemical Properties:
-
Molecular Formula: C17H22O9[2]
-
Molecular Weight: 370.35 g/mol [2]
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through dermal contact, inhalation, or eye contact.[4]
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Do not wear leather or fabric gloves.[5] |
| Body Protection | Laboratory coat | A flame-retardant and chemical-resistant lab coat should be worn at all times. |
| Eye Protection | Safety goggles | Must provide a complete seal around the eyes to protect from dust particles and splashes.[6][7] |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills.[7] |
III. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store this compound powder at -20°C for long-term stability (up to 3 years).[2]
-
Solutions of this compound in solvent should be stored at -80°C for up to 1 year.[2]
-
Keep containers tightly closed and store in a well-ventilated, dry area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Weighing: When weighing the powdered compound, use a chemical-resistant spatula. Perform this task in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
General Practices:
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills of the powder, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure the area is well-ventilated. |
V. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a designated, sealed, and clearly labeled "Organic Liquid" waste container.[7] Do not dispose of down the drain.[7]
Disposal Method:
-
All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
VI. Experimental Workflow Diagram
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
References
- 1. This compound | 154461-65-1 [chemicalbook.com]
- 2. This compound | ILEX ROTUDA | Glycoside | TargetMol [targetmol.com]
- 3. echemi.com [echemi.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. solutionsstores.com [solutionsstores.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
